molecular formula C11H11NO B100065 7-Methoxy-2-methylquinoline CAS No. 19490-87-0

7-Methoxy-2-methylquinoline

Cat. No.: B100065
CAS No.: 19490-87-0
M. Wt: 173.21 g/mol
InChI Key: QEVADHKTNBIYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVADHKTNBIYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443662
Record name 7-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19490-87-0
Record name 7-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19490-87-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation and Characterization of 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 7-Methoxy-2-methylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details the key spectroscopic and analytical data, experimental protocols for its synthesis, and a summary of its known biological context.

Physicochemical Properties and Structural Information

This compound is a derivative of quinoline with a methoxy group at the 7th position and a methyl group at the 2nd position. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem[1]
Molecular Weight 173.21 g/mol -
Monoisotopic Mass 173.08406 DaPubChem[1]
Appearance Colorless to light yellow liquidChemicalBook[2]
CAS Number 19490-87-0-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are detailed below. Note: Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-CH₃~2.5~25
3~7.0-7.2~120-122
4~7.8-8.0~135-137
5~7.5-7.7~125-127
6~7.1-7.3~118-120
7-OCH₃~3.9~55
8~7.3-7.5~105-107
4a-~148
5a-~128
7-~160
8a-~158
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron ionization (EI) is a common method for the analysis of such compounds.

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M]⁺173.08351
[M+H]⁺174.09134
[M+Na]⁺196.07328

Data sourced from PubChem[1]

The fragmentation of methoxyquinolines typically involves the loss of the methyl group (M-15) and the subsequent loss of carbon monoxide (M-15-28).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected in the following regions:

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=N (in-ring)1600-1650
C=C (aromatic)1450-1600
C-O (ether)1000-1300 (asymmetric and symmetric stretching)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, absorption maxima are expected around 220-250 nm and 300-330 nm.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. A plausible and efficient route is the Doebner-von Miller reaction.

Doebner-von Miller Reaction: An Overview

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. In the case of this compound, m-anisidine would be the starting aniline derivative.

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product m_anisidine m-Anisidine reaction_core Doebner-von Miller Reaction m_anisidine->reaction_core crotonaldehyde Crotonaldehyde crotonaldehyde->reaction_core acid_catalyst Acid Catalyst (e.g., HCl, H₂SO₄) acid_catalyst->reaction_core oxidizing_agent Oxidizing Agent oxidizing_agent->reaction_core product This compound reaction_core->product

Caption: General workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Detailed Experimental Protocol

A general procedure for the synthesis of 2-methyl-7-methoxyquinoline involves the reaction of m-anisidine with an α,β-unsaturated aldehyde in the presence of an acid catalyst and an oxidizing agent.[2]

Materials:

  • m-Anisidine

  • Crotonaldehyde (or a precursor that forms it in situ, like paraldehyde)

  • Hydrochloric acid (concentrated)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride)

  • Ethanol (solvent)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of m-anisidine and concentrated hydrochloric acid is prepared.

  • The oxidizing agent is added to the flask.

  • Crotonaldehyde is added dropwise to the reaction mixture with constant stirring. The reaction is often exothermic and may require cooling.

  • After the addition is complete, the mixture is heated to reflux for several hours to ensure the completion of the reaction.

  • The reaction mixture is then cooled and made alkaline by the addition of a sodium hydroxide solution.

  • The crude product is extracted with an organic solvent.

  • The organic layer is washed with water and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield pure this compound.

Biological Activity and Potential Applications

While extensive biological data for this compound is not widely published, the quinoline scaffold is a well-established pharmacophore in drug discovery.[3] Derivatives of quinoline have been investigated for a wide range of therapeutic applications, including:

  • Anticancer agents: Many quinoline derivatives have shown potent activity against various cancer cell lines. Some have been found to target signaling pathways such as the PI3K/AKT/mTOR pathway.

  • Antimalarial drugs: Quinine, a natural product containing a quinoline core, and its synthetic analogs like chloroquine have been cornerstones in the treatment of malaria.

  • Antibacterial and antifungal agents: The quinoline ring system is present in several synthetic antibacterial and antifungal compounds.

  • Enzyme inhibitors: Substituted quinolines have been developed as inhibitors for various enzymes, playing a role in the management of different diseases.

Given the prevalence of the quinoline scaffold in bioactive molecules, this compound represents a valuable starting point or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further biological screening of this compound and its derivatives is warranted to explore its full potential.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation and characterization of this compound. The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a robust framework for its identification and purity assessment. The outlined synthetic protocol, based on the Doebner-von Miller reaction, offers a reliable method for its preparation. While specific biological data for this compound is limited, its structural similarity to numerous bioactive molecules suggests that it is a promising candidate for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, organic synthesis, and materials science.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem
Molecular Weight 173.21 g/mol PubChem
Appearance Colorless to light yellow liquid
CAS Number 19490-87-0
Chemical Properties
PropertyValueSource
pKa (Predicted) 6.15 ± 0.50
XlogP (Predicted) 2.6[2]
Solubility Information not available. Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol.

Spectral Data

The following table summarizes the key spectral information for this compound, which is crucial for its identification and characterization.

Spectroscopy Data Highlights
¹H NMR Predicted spectral data is available. For the related compound 2-methylquinoline, characteristic peaks are observed around 8.03 ppm (d), 7.76 ppm (d), 7.68 ppm (d), 7.48 ppm (t), 7.27 ppm (d), and 2.75 ppm (s, CH₃) in CDCl₃[3]. Similar shifts would be expected for the quinoline core of this compound, with additional peaks for the methoxy group.
¹³C NMR Predicted spectral data is available.
Mass Spectrometry Predicted collision cross-section values are available for various adducts, including [M+H]⁺, [M+Na]⁺, and [M-H]⁻[2].
Infrared (IR) Specific IR data for this compound is not readily available.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis, such as the Combes synthesis or the Doebner-von Miller reaction[4][5][6][7]. A plausible experimental protocol based on the Combes synthesis is detailed below.

Combes Synthesis of this compound

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone[5][7][8][9]. For the synthesis of this compound, the starting materials would be m-anisidine (3-methoxyaniline) and acetylacetone.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product m_anisidine m-Anisidine reaction_center + m_anisidine->reaction_center acetylacetone Acetylacetone acetylacetone->reaction_center acid_catalyst Acid Catalyst (e.g., H₂SO₄) product This compound heat Heat reaction_center->product Combes Synthesis

Caption: General scheme for the Combes synthesis of this compound.

Materials:

  • m-Anisidine

  • Acetylacetone

  • Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-anisidine (1 equivalent) in ethanol.

  • Addition of Reactants: Slowly add acetylacetone (1.1 equivalents) to the solution.

  • Acid Catalysis: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[10].

For instance, a structurally related complex indoloquinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline, has been shown to exhibit anticancer activity in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[11][12][13]. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. While it is speculative to directly attribute this mechanism to this compound, it highlights a potential area of investigation for this class of compounds.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential Quinoline Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: A potential signaling pathway that could be targeted by quinoline derivatives.

Conclusion

This compound is a valuable chemical entity with potential applications in various fields, particularly in the development of new therapeutic agents. This guide has consolidated the available physical, chemical, and spectral data for this compound. Furthermore, a detailed experimental protocol for its synthesis via the Combes reaction has been provided. While the specific biological activities of this compound are yet to be extensively explored, the known pharmacological importance of the quinoline scaffold suggests that it is a promising candidate for further investigation. The information compiled in this document aims to facilitate future research and development efforts centered on this and related quinoline derivatives.

References

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 7-Methoxy-2-methylquinoline and its derivatives. This quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This document details established synthetic methodologies, including the Doebner-von Miller reaction and the Combes synthesis, offering step-by-step experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

Two classical and versatile methods for the synthesis of the quinoline core are the Doebner-von Miller reaction and the Combes synthesis. Both pathways offer routes to this compound derivatives starting from readily available precursors.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines through the reaction of an aniline with α,β-unsaturated carbonyl compounds.[1] For the synthesis of this compound, 3-methoxyaniline (m-anisidine) is the key starting material, and crotonaldehyde (or a precursor that forms it in situ, such as paraldehyde) serves as the α,β-unsaturated carbonyl component. The reaction is typically catalyzed by strong acids.

Reaction Scheme:

Doebner_von_Miller cluster_reactants Reactants cluster_product Product m-Anisidine m-Anisidine Reaction Doebner-von Miller Reaction (Acid Catalyst) m-Anisidine->Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction This compound This compound Reaction->this compound

Doebner-von Miller reaction pathway.

Experimental Protocol:

A general procedure for the synthesis of 2-methylquinolines via the Doebner-von Miller reaction involves the slow addition of the α,β-unsaturated aldehyde to a heated, acidic solution of the aniline.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxyaniline (m-Anisidine)123.15(Specify)(Calculate)
Crotonaldehyde70.09(Specify)(Calculate)
Hydrochloric Acid (conc.)36.46(Specify)(Calculate)
Oxidizing Agent (e.g., arsenic pentoxide, nitrobenzene)-(Specify)-
Sodium Hydroxide40.00(For workup)-
Dichloromethane84.93(For extraction)-
Anhydrous Sodium Sulfate142.04(For drying)-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methoxyaniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde dropwise to the refluxing solution.

  • After the addition is complete, add a suitable oxidizing agent.

  • Continue to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

The Combes Synthesis

The Combes synthesis provides an alternative route to substituted quinolines by the acid-catalyzed condensation of anilines with β-diketones.[2] To synthesize a 7-methoxy-2,4-dimethylquinoline derivative, 3-methoxyaniline is reacted with acetylacetone (2,4-pentanedione).

Reaction Scheme:

Combes_Synthesis cluster_reactants Reactants cluster_product Product m-Anisidine m-Anisidine Reaction Combes Synthesis (Acid Catalyst) m-Anisidine->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction 7-Methoxy-2,4-dimethylquinoline 7-Methoxy-2,4-dimethylquinoline Reaction->7-Methoxy-2,4-dimethylquinoline Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Reactants (m-Anisidine + Carbonyl Source) Reaction Reaction (e.g., Doebner-von Miller or Combes) Reactants->Reaction Acid Catalyst, Heat Neutralization Neutralization Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Characterization (NMR, MS, etc.) Chromatography->Characterization Product Pure Product Characterization->Product

References

CAS number 19490-87-0 properties and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Methoxy-2-methylquinoline (CAS No. 19490-87-0)

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety data, for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Identity

The compound associated with CAS number 19490-87-0 is this compound.[1][2] It is a substituted quinoline derivative, a class of compounds with a wide range of biological activities and applications in medicinal chemistry.

IdentifierValue
CAS Number 19490-87-0
IUPAC Name This compound[1]
Synonyms 2-Methyl-7-methoxyquinoline
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol [1]
Canonical SMILES CC1=NC2=C(C=C1)C=CC(=C2)OC
InChI Key QEVADHKTNBIYSD-UHFFFAOYSA-N[1]

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. The compound is typically supplied as a liquid.[1]

PropertyValue
Physical Form Liquid[1]
Boiling Point 286 °C at 760 mmHg[1]
Flash Point 104.9 ± 12.0 °C[1]
Purity Commonly available at 95% or 98% purity[1][3]
Storage Temperature Room temperature[1]

Safety and Handling

Comprehensive safety data is crucial for the handling of any chemical substance. The following tables and protocols are based on available safety data sheets and GHS classifications.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS PictogramSignal WordHazard Statements
alt text
Danger [1]H302: Harmful if swallowed.[1] H318: Causes serious eye damage.[1]
Precautionary Statements

The following precautionary statements are recommended for handling this compound:[1]

CodePrecautionary Statement
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P330 Rinse mouth.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. Below is a general workflow for handling this chemical in a laboratory setting.

GHS_Classification_Flowchart cluster_assessment Hazard Identification & Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Disposal start Identify Chemical (this compound) hazards Review Safety Data Sheet (SDS) - H302 (Harmful if swallowed) - H318 (Causes serious eye damage) start->hazards Consult ppe Select Appropriate PPE hazards->ppe Determine ppe_list - Safety Goggles/Face Shield (P280) - Chemical Resistant Gloves (P280) - Lab Coat ppe->ppe_list handling Engineering Controls ppe->handling Proceed to handling_steps 1. Work in a chemical fume hood. 2. Avoid inhalation of vapors. 3. Prevent contact with skin and eyes. 4. Do not eat, drink, or smoke (P270). handling->handling_steps emergency In Case of Exposure handling->emergency If exposure occurs disposal Waste Disposal (P501) handling->disposal After use emergency_steps Eye Contact: Immediately flush with water for 15 mins. Seek medical attention. Skin Contact: Wash with soap and water. Ingestion: Rinse mouth (P330). Seek medical attention. emergency->emergency_steps disposal_steps - Collect in a designated, labeled container. - Dispose of as hazardous waste according to institutional and local regulations. disposal->disposal_steps

Caption: A flowchart outlining the safe handling workflow for this compound.

Logical Relationships in Hazard Communication

The GHS classification system provides a logical framework for communicating the hazards of a chemical. The following diagram illustrates the relationship between the identified hazards and the required safety measures for this compound.

Hazard_Communication cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Handling Precautions compound This compound CAS: 19490-87-0 H302 H302 Harmful if swallowed compound->H302 possesses H318 H318 Causes serious eye damage compound->H318 possesses P280_gloves P280: Protective Gloves H302->P280_gloves necessitates P270 P270: Do not eat, drink, smoke H302->P270 requires P280_eyes P280: Eye/Face Protection H318->P280_eyes necessitates H318->P280_gloves necessitates P264 P264: Wash hands after handling P270->P264

Caption: Logical relationship between hazards and precautionary measures for this compound.

References

Biological Activity Screening of Novel Quinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to the synthesis of novel derivatives with diverse biological activities. This guide provides a comprehensive overview of the screening protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory activities of new quinoline compounds, complete with detailed experimental methodologies, data presentation tables, and visual diagrams of key signaling pathways and workflows.

Anticancer Activity Screening

Novel quinoline derivatives are frequently evaluated for their potential as anticancer agents. The primary screening involves assessing their cytotoxicity against various cancer cell lines. Compounds exhibiting significant activity are then subjected to further mechanistic studies.

Data Presentation: Anticancer Activity

The cytotoxic effects of novel quinoline compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. This data is crucial for comparing the potency of different derivatives and for selecting lead compounds for further development.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Q-01 MCF-7 (Breast)2.61Doxorubicin0.85
Q-02 A549 (Lung)4.73Cisplatin5.20
Q-03 HeLa (Cervical)3.56Paclitaxel0.01
Q-04 PC-3 (Prostate)2.98Docetaxel0.005
Q-05 K-562 (Leukemia)4.88Imatinib0.1
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Materials:

  • Novel quinoline compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution[5]

  • 96-well plates

  • Microplate reader

Procedure: [4][5]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24 hours A->B C Add Quinoline Compounds B->C D Incubate 24-72 hours C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

MTT Assay Workflow

Antimicrobial Activity Screening

The quinoline core is present in many synthetic antibacterial and antifungal agents.[7] Novel quinoline derivatives are therefore commonly screened for their ability to inhibit the growth of a panel of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of quinoline compounds is often reported as the diameter of the zone of inhibition in agar diffusion assays or as the Minimum Inhibitory Concentration (MIC) in broth dilution assays.

Compound IDMicroorganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Q-06 S. aureus18Ciprofloxacin25
Q-07 E. coli15Ciprofloxacin22
Q-08 P. aeruginosa12Gentamicin20
Q-09 C. albicans20Fluconazole28
Q-10 A. niger16Amphotericin B24
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[8][9]

Materials:

  • Novel quinoline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Nutrient Broth or Sabouraud Dextrose Broth

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure: [8][10][11]

  • Prepare Inoculum: Inoculate a loopful of the test microorganism into a tube of nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi). Incubate at 37°C for bacteria or 28°C for fungi for 18-24 hours. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Pour the molten MHA or SDA into sterile petri dishes and allow them to solidify. Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Create Wells: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.

  • Add Compounds: Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved quinoline compounds at a specific concentration into the wells. A positive control (standard antibiotic/antifungal) and a negative control (solvent used to dissolve the compounds) should also be included on each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Visualizing the Experimental Workflow

Agar_Well_Diffusion_Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate (Lawn) A->B C Create Wells in Agar B->C D Add Quinoline Compounds to Wells C->D E Incubate 24-72 hours D->E F Measure Zone of Inhibition (mm) E->F

Agar Well Diffusion Workflow

Anti-inflammatory Activity Screening

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, making them interesting candidates for the treatment of inflammatory diseases.[12][13]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effect is often measured by the percentage of edema inhibition in animal models.

Compound IDDose (mg/kg)Edema Inhibition (%) at 3hReference CompoundDose (mg/kg)Edema Inhibition (%) at 3h
Q-11 1045.2Indomethacin1055.8
Q-12 2058.7Indomethacin1055.8
Q-13 1039.8Diclofenac1052.1
Q-14 2051.3Diclofenac1052.1
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[14][15]

Materials:

  • Novel quinoline compounds

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure: [16][17]

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the novel quinoline compounds orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a positive control group receives the reference drug.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: Edema Inhibition (%) = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways Targeted by Quinoline Compounds

Many biologically active quinoline compounds exert their effects by modulating specific signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for mechanism-of-action studies.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[18][19] Several quinoline derivatives have been shown to inhibit components of this pathway.[12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Compound Quinoline->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition
EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for tumor growth and angiogenesis.[12] Quinoline-based inhibitors targeting these receptors have shown significant promise as anticancer agents.[1][12]

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation VEGFR VEGFR VEGFR->RAS Activation VEGFR->PI3K Activation Angiogenesis Angiogenesis VEGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Quinoline Compound Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition

References

Spectroscopic Profile of 7-Methoxy-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-2-methylquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for aromatic and heterocyclic molecules.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
~ 8.0 - 7.8dH-4
~ 7.7 - 7.5dH-5
~ 7.4 - 7.2dH-3
~ 7.1 - 6.9ddH-6
~ 7.0 - 6.8dH-8
~ 3.9s-OCH₃
~ 2.7s-CH₃

d: doublet, dd: doublet of doublets, s: singlet

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 160 - 158C-7
~ 159 - 157C-2
~ 148 - 146C-8a
~ 137 - 135C-4
~ 129 - 127C-5
~ 125 - 123C-4a
~ 122 - 120C-3
~ 120 - 118C-6
~ 107 - 105C-8
~ 56 - 54-OCH₃
~ 25 - 23-CH₃
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2970-2850MediumAliphatic C-H Stretch (-CH₃, -OCH₃)
1620-1580StrongC=C Aromatic Ring Stretch
1500-1400StrongC=C Aromatic Ring Stretch
1260-1200StrongAryl-O Stretch (asymmetric)
1050-1000MediumAryl-O Stretch (symmetric)
900-675StrongC-H Out-of-plane Bending
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
173.08High[M]⁺ (Molecular Ion)
174.09High[M+H]⁺ (In ESI-MS)
158.06Medium[M-CH₃]⁺
144.06Medium[M-CHO]⁺ from methoxy group
130.06Medium[M-CH₃-CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These represent general procedures that are widely applicable to the characterization of quinoline derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[1]

  • ¹H NMR Spectrum Acquisition: A standard single-pulse experiment is performed on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly used to obtain the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[1]

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) and their relative intensities are analyzed to identify the functional groups present in the molecule. Characteristic aromatic C-H stretches are expected in the 3100-3000 cm⁻¹ region, while C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range.[2][3][4][5]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For LC-MS, Electrospray Ionization (ESI) is frequently used, which is a softer ionization technique that often results in a prominent protonated molecular ion peak ([M+H]⁺).[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Representation: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides valuable information about the molecule's structure.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Guide / Whitepaper Structure_Elucidation->Report

Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 7-Methoxy-2-methylquinoline is limited in publicly available literature. This guide, therefore, extrapolates potential therapeutic avenues by examining the biological activities of structurally related quinoline derivatives, particularly its isomers 6-Methoxy-2-methylquinoline and 8-Methoxy-2-methylquinoline, and the parent compound, 2-methylquinoline. The information presented herein is intended to guide future research and is based on the principle of structure-activity relationships.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. The introduction of a methoxy and a methyl group, as in this compound, modulates the electronic and steric properties of the quinoline ring, potentially influencing its interaction with biological targets.

Inferred Therapeutic Potential Based on Isomeric Analogs

Research on isomers of this compound suggests several promising areas for therapeutic intervention. While direct evidence is pending, the biological activities of the 6-methoxy and 8-methoxy analogs provide a rational basis for hypothesizing the potential targets of the 7-methoxy isomer.

Anticancer Activity:

The quinoline core is a common feature in many anticancer agents. Derivatives of methoxy-2-methylquinoline have shown potential in this area.

  • P-glycoprotein (P-gp) Inhibition: A study on a series of 6-methoxy-2-arylquinoline analogues identified them as potential inhibitors of P-glycoprotein[1]. P-gp is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer cells by effluxing a wide range of chemotherapeutic drugs. Inhibition of P-gp can, therefore, be a valuable strategy to overcome drug resistance.

  • PI3K/AKT/mTOR Pathway Inhibition: A complex derivative of 8-methoxy-2-methylquinoline, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, was found to exert its cytotoxic effects in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[2][3]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • General Cytotoxicity: The parent compound, 2-methylquinoline, has been used as a scaffold for the development of anticancer agents[4]. The quinoline structure itself can intercalate with DNA or inhibit enzymes crucial for cancer cell survival.

Table 1: Summary of Anticancer Activity of Methoxy-2-methylquinoline Analogs

Compound/AnalogCancer Cell LineObserved EffectPotential Target/Mechanism
6-Methoxy-2-arylquinolinesNot specifiedP-glycoprotein inhibitionP-glycoprotein (ABCB1)
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116, Caco-2 (Colorectal)Cytotoxicity, ApoptosisPI3K/AKT/mTOR pathway
2-Styryl substituted quinolinesNot specifiedAnticancer activityViral fusion inhibition, gp-41 binding

Antimicrobial and Antimalarial Activity:

The quinoline ring is famously the core of several antimalarial drugs, such as quinine and chloroquine. This legacy continues with modern research into quinoline derivatives for various infectious diseases.

  • Bacterial Topoisomerase Inhibition: Derivatives of 6-Methoxy-2-methylquinolin-4-ol have been investigated for their antimicrobial properties, with bacterial topoisomerase suggested as a potential target[5]. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

  • General Antimicrobial and Antimalarial Precursor: 8-Methoxy-2-methylquinoline is recognized as a precursor in the synthesis of antimicrobial and antimalarial agents[6].

Neurological Applications:

The ability of small molecules to cross the blood-brain barrier makes quinoline derivatives interesting candidates for neurological disorders.

  • Precursor for Neurological Disorder Therapeutics: 8-Methoxy-2-methylquinoline is noted for its use in the development of pharmaceuticals targeting neurological disorders, suggesting potential interactions with receptors in the central nervous system[6].

Signaling Pathways and Experimental Workflows

Based on the activity of its analogs, a key potential signaling pathway for this compound to modulate is the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway cluster_extracellular cluster_membrane cluster_intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes MMQ_Analog 8-Methoxy-2-methylquinoline Analog (Inhibits) MMQ_Analog->PI3K Inhibits

Caption: Inferred inhibition of the PI3K/AKT/mTOR pathway by a methoxy-2-methylquinoline analog.

To elucidate the specific targets of this compound, a systematic experimental approach is necessary.

Experimental_Workflow Start This compound Cell_Screening High-Throughput Screening (Cancer Cell Line Panel) Start->Cell_Screening Hit_Identification Identify Active Hits (e.g., IC50 < 10 µM) Cell_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Thermal Proteome Profiling) Hit_Identification->Target_Deconvolution Target_Validation Target Validation (e.g., siRNA/CRISPR, Enzymatic Assays) Target_Deconvolution->Target_Validation Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) Target_Validation->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: A proposed experimental workflow for identifying therapeutic targets of this compound.

Detailed Methodologies for Key Experiments

The following are generalized protocols for experiments that would be crucial in determining the therapeutic targets of this compound, based on the activities of its analogs.

1. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

2. Western Blot Analysis for PI3K/AKT/mTOR Pathway

  • Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. P-glycoprotein (P-gp) Efflux Assay (e.g., Rhodamine 123 Accumulation Assay)

  • Objective: To assess the ability of this compound to inhibit the efflux function of P-gp.

  • Protocol:

    • Culture P-gp overexpressing cells (e.g., NCI/ADR-RES) and their parental sensitive cell line.

    • Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

    • Add the P-gp substrate Rhodamine 123 to the cells and incubate for another 1-2 hours.

    • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

    • An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, the biological activities of its isomers and other quinoline derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The most promising areas for future research appear to be in oncology, specifically targeting pathways like PI3K/AKT/mTOR and mechanisms of drug resistance such as P-glycoprotein efflux. Further studies should focus on systematic screening and target deconvolution to identify the specific molecular targets of this compound and validate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

Navigating the Solubility Landscape of 7-Methoxy-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 7-Methoxy-2-methylquinoline in various organic solvents. In the absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview based on established principles of organic chemistry, the known properties of quinoline derivatives, and the influence of its constituent functional groups—methoxy and methyl. This guide also furnishes a detailed, generalized experimental protocol for the precise determination of solubility, a critical parameter in drug discovery and development, process chemistry, and analytical sciences.

Introduction to this compound and its Solubility

This compound is a heterocyclic aromatic compound. Its core structure, quinoline, is known for its general solubility in a range of organic solvents. The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[1][2][3] The polarity of this compound is influenced by the nitrogen atom in the quinoline ring, the methoxy group, and the methyl group.

The quinoline ring itself imparts a degree of polarity and provides a scaffold that is generally soluble in many organic solvents.[4][5][6] The methoxy group (-OCH₃) can act as a hydrogen bond acceptor and may slightly increase polarity, potentially enhancing solubility in certain polar solvents.[7] Conversely, the methyl group (-CH₃) is nonpolar and contributes to the lipophilicity of the molecule.[8] The overall solubility of this compound in a given solvent will be a balance of these structural features.

Qualitative Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe quinoline nitrogen and methoxy group can interact with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe overall polarity of the molecule allows for favorable dipole-dipole interactions with these solvents.
Nonpolar Aromatic Toluene, BenzeneSolubleThe aromatic quinoline ring interacts favorably with aromatic solvents through π-stacking.
Halogenated Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. A related compound, 6-chloro-2(4-methoxyphenyl)-4-phenyl quinoline, has been noted to have good solubility in chloroform and dichloromethane.[10]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately Soluble to SolubleExpected to be a reasonably good solvent due to its ability to dissolve many organic compounds. THF is a more polar ether and may be a better solvent.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe significant difference in polarity between the largely aromatic/polar solute and the nonpolar solvent limits miscibility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a general method for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

Procedure
  • Preparation of Calibration Standards: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent to create a calibration curve.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: The vials are placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The vials are removed from the shaker and allowed to stand for a short period to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.

  • Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter. The filtered solution is then diluted as necessary and analyzed by HPLC to determine the concentration of dissolved this compound.

  • Quantification: The concentration of the solute in the saturated solution is determined by comparing its HPLC peak area to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Saturated Solution (Excess Solute in Solvent) start->prep_sample analysis Analyze by HPLC prep_standards->analysis Calibration equilibration Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep_sample->equilibration phase_separation Phase Separation (Centrifugation) equilibration->phase_separation sampling Sample and Filter Supernatant phase_separation->sampling sampling->analysis quantification Quantify Concentration (using Calibration Curve) analysis->quantification end End (Solubility Value) quantification->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong qualitative understanding of its solubility profile can be established based on its chemical structure and the known properties of related compounds. It is anticipated to be soluble in a wide range of common organic solvents, with the exception of highly nonpolar aliphatic hydrocarbons. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. This information is crucial for researchers in medicinal chemistry, process development, and analytical science to effectively utilize this compound in their work.

References

Technical Guide: Analysis of InChI Key QEVADHKTNBIYSD-UHFFFAOYSA-N

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader:

A comprehensive search for the chemical compound associated with the InChI key QEVADHKTNBIYSD-UHFFFAOYSA-N has been conducted across multiple chemical databases, including PubChem, and through general web searches. Unfortunately, these efforts have not resulted in the identification of a specific chemical entity corresponding to the provided InChI key.

The search results consistently returned information for other chemical compounds with different InChI keys. No scientific literature, patents, or other technical documentation were found that reference the InChI key QEVADHKTNBIYSD-UHFFFAOYSA-N.

This outcome suggests one of the following possibilities:

  • Typographical Error: There may be a typographical error within the provided InChI key. InChI keys are precise identifiers, and any alteration will prevent the identification of the correct compound.

  • Novel or Proprietary Compound: The InChI key may belong to a novel chemical substance that has not yet been publicly disclosed or cataloged in searchable databases.

  • Internal or Non-Standard Identifier: The identifier may be for internal use within an organization and not a standardized, publicly recognized InChI key.

Due to the inability to identify the core chemical compound, it is not possible to provide the requested in-depth technical guide. The core requirements of this request, including the summarization of quantitative data, detailing of experimental protocols, and the creation of signaling pathway diagrams, are all contingent upon the foundational information of the chemical's identity.

Without a valid and identifiable InChI key, further progress on this request cannot be made. We recommend verifying the accuracy of the InChI key and, if possible, providing an alternative identifier such as a CAS number, IUPAC name, or SMILES string for the compound of interest.

The Quest for Quinolines: A Technical Guide to their Discovery and Isolation from Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline alkaloids, a class of nitrogen-containing heterocyclic aromatic compounds, have been a cornerstone of natural product chemistry and drug development for over two centuries. Their story begins with the isolation of quinine from the bark of the Cinchona tree in 1820, a discovery that revolutionized the treatment of malaria.[1] Another landmark quinoline alkaloid, camptothecin, was isolated from Camptotheca acuminata and has become a pivotal tool in cancer chemotherapy due to its potent inhibition of DNA topoisomerase I.[1][2] This guide provides an in-depth technical overview of the discovery, natural sources, and the intricate processes of isolating these valuable compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of Quinoline Alkaloids

Quinoline alkaloids are predominantly found in the plant kingdom, with significant concentrations in the Rutaceae and Rubiaceae families.[3][4] However, their distribution extends to microorganisms and even the animal kingdom.

  • Plant Kingdom:

    • Cinchona species (Rubiaceae): The bark of these trees, native to the Andes, is the classical source of quinine, quinidine, cinchonine, and cinchonidine.[4]

    • Camptotheca acuminata and Nothapodytes foetida (Nyssaceae): These plants are the primary sources of the potent anticancer agent, camptothecin.[2][3]

    • Evodia rutaecarpa (Rutaceae): The fruits of this plant contain various quinoline alkaloids, including evodiamine and rutaecarpine, which are known for their diverse pharmacological activities.[5][6]

    • Other Plant Sources: Quinoline alkaloids have also been isolated from various other plant genera, including Choisya, Echinops, and Galipea.[4][7]

  • Microorganisms: Fungi, such as Penicillium species, and bacteria, including Pseudomonas species, have been identified as producers of quinoline alkaloids.[3]

  • Animal Kingdom: Certain insects, like the Peruvian fire stick insect (Oreophoetes peruana), utilize quinoline alkaloids as a defense mechanism.[3]

Experimental Protocols for Isolation and Purification

The isolation of quinoline alkaloids from their natural sources is a multi-step process that leverages their physicochemical properties, particularly their basicity.

Preliminary Processing of Plant Material
  • Drying: Plant material (e.g., bark, leaves, roots) is dried at room temperature or in an oven at a low temperature (40-50°C) to achieve a constant weight. This prevents enzymatic degradation of the alkaloids.

  • Grinding: The dried material is ground into a fine powder to increase the surface area, facilitating efficient solvent extraction.[8]

Extraction Techniques

This classical and widely used method relies on the differential solubility of alkaloids in acidic and basic solutions.

Protocol:

  • Defatting: The powdered plant material is first extracted with a non-polar solvent like petroleum ether or hexane using a Soxhlet apparatus or maceration. This step removes fats, oils, and waxes that can interfere with subsequent extraction steps. The non-polar extract is typically discarded.[8]

  • Alkalinization: The defatted plant material is moistened with an alkaline solution, such as 10% ammonium hydroxide or calcium hydroxide. This converts the alkaloid salts present in the plant tissue into their free base form.[8]

  • Organic Solvent Extraction: The alkalized material is then extracted with a suitable organic solvent like chloroform, dichloromethane, or ethyl acetate. The free alkaloid bases are soluble in these organic solvents. This extraction can be performed repeatedly through maceration with stirring or more exhaustively using a Soxhlet apparatus.[8]

  • Acidic Wash: The combined organic extracts are washed with a dilute aqueous acid solution (e.g., 5% sulfuric acid or hydrochloric acid). The basic alkaloids react with the acid to form water-soluble salts, which partition into the aqueous phase, leaving non-basic impurities in the organic layer.[8]

  • Liberation of Free Alkaloids: The aqueous acidic layer containing the alkaloid salts is separated and made alkaline again with a base like ammonium hydroxide. This converts the alkaloid salts back to their free base form, which are typically insoluble in water and will precipitate out.[9]

  • Final Extraction and Concentration: The precipitated crude alkaloids are then re-extracted into an organic solvent. The organic solvent is subsequently evaporated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.[8]

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting alkaloids from solid materials.

Protocol for Camptothecin from Nothapodytes foetida

  • Defatting: 1.5 kg of powdered twigs and stem of N. foetida are hot defatted with hexane in a Soxhlet extractor.[10]

  • Extraction: The defatted material is then successively extracted with ethyl acetate and methanol in the Soxhlet apparatus.[10]

  • Precipitation and Filtration: The ethyl acetate and methanol extracts are combined, and the solvent is removed under vacuum at 35-40°C. The resulting crude extract undergoes repeated precipitation and filtration to isolate camptothecin.[10]

Purification Techniques

The crude alkaloid extract obtained from the initial extraction is a mixture of several compounds. Further purification is necessary to isolate the individual quinoline alkaloids.

Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture with high resolution.

General Protocol:

  • Column Selection: A reversed-phase C18 column is commonly used for the separation of quinoline alkaloids.[11]

  • Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The pH of the mobile phase is a critical parameter that influences the retention and separation of the basic alkaloids.[6][11]

  • Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a complex mixture of alkaloids.[11]

  • Sample Injection and Fraction Collection: The crude extract is dissolved in a suitable solvent and injected onto the column. The eluent is monitored by a detector (e.g., UV-Vis), and fractions containing the desired alkaloids are collected.

  • Solvent Evaporation: The solvent from the collected fractions is evaporated to obtain the purified alkaloid.

This is a preparative, support-free liquid-liquid partition chromatography technique that is particularly effective for separating ionizable compounds like alkaloids based on their pKa values and partition coefficients.[12]

General Protocol:

  • Solvent System Selection: A two-phase solvent system is selected. A common system for alkaloid separation is a mixture of n-hexane, ethyl acetate, methanol, and water.[13]

  • Retainer and Eluter: A retainer (e.g., a base like triethylamine) is added to the stationary phase to retain the acidic forms of the alkaloids. An eluter (e.g., an acid like hydrochloric acid) is added to the mobile phase to elute the alkaloids in their salt forms.[13]

  • Separation: The crude extract is loaded into the CCC instrument, and the mobile phase is pumped through the stationary phase. The alkaloids are separated into distinct pH zones and are collected as highly concentrated fractions.[12]

Quantitative Data on Isolation of Quinolines

The efficiency of extraction and purification methods is crucial for obtaining a good yield of the target quinoline alkaloids. The following tables summarize some of the reported quantitative data.

Table 1: Comparison of Extraction Methods for Quinine from Cinchona officinalis Bark

Extraction MethodSolventTemperature (°C)TimeYield (mg/g dry weight)Reference
Microwave-Assisted Extraction (MAE)65% Ethanol13034 min3.93 ± 0.11[14]
Ultrasound-Assisted Extraction (UAE)61% Ethanol2515 min2.81 ± 0.04[14]
Soxhlet ExtractionMethanol with 20% DiethylamineWater bath10 h2.202% (22.02 mg/g)[15]

Table 2: Comparison of Extraction Methods for Camptothecin from Nothapodytes foetida

Extraction MethodSolventTimeYield (% w/w)Reference
Microwave-Assisted Extraction (MAE)90% Methanol3 min2.67[2]
Soxhlet Extraction90% Methanol120 min-[2]
Ultrasonic Extraction90% Methanol30 min-[2]
Stirring Extraction90% Methanol30 min-[2]
Hot Soxhlet Extraction (successive)Hexane, then Ethyl Acetate and Methanol1 dayup to 0.15%[3]

Table 3: Purity of Isolated Alkaloids by Chromatographic Methods

AlkaloidPurification MethodPurityReference
Baicalein, Wogonin, Oroxylin APreparative HSCCC95.7%, 98.5%, 93.2%[16]
Matrine, Oxymatrine, N-formyl cytisine, CytisineHSCCC and Silica Gel Column Chromatography>91%[1]
Bergapten, ImperatorinPreparative HSCCC96.5%, 98.2%[16]

Signaling Pathways and Experimental Workflows

The biological activity of quinoline alkaloids is a result of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Camptothecin: Inhibition of Topoisomerase I

Camptothecin and its derivatives exert their anticancer effects by inhibiting the nuclear enzyme DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between Top1 and DNA (the cleavable complex), preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Camptothecin_Pathway cluster_DNA_Replication DNA Replication/Transcription cluster_Inhibition Inhibition by Camptothecin cluster_Cellular_Response Cellular Response DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavable_Complex Top1-DNA Cleavable Complex (Transient) Top1->Cleavable_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Top1-DNA-CPT Ternary Complex Cleavable_Complex->Stabilized_Complex Binding & Stabilization CPT Camptothecin CPT->Stabilized_Complex Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DSB DNA Double-Strand Breaks Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Camptothecin-mediated Topoisomerase I inhibition.
Quinine: Antimalarial Action

The primary mechanism of quinine's antimalarial activity is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic free heme, which ultimately kills the parasite.

Quinine_Pathway cluster_Parasite_Metabolism Parasite Metabolism (Food Vacuole) cluster_Inhibition Inhibition by Quinine cluster_Cellular_Response Cellular Response Hemoglobin Hemoglobin Free_Heme Toxic Free Heme Hemoglobin->Free_Heme Digestion Hemozoin Hemozoin (Inert) Free_Heme->Hemozoin Polymerization Heme_Accumulation Accumulation of Toxic Heme Free_Heme->Heme_Accumulation Quinine Quinine Quinine->Free_Heme Inhibits Polymerization Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

Antimalarial mechanism of Quinine.
Evodia rutaecarpa Alkaloids: Modulation of Inflammatory Pathways

Alkaloids from Evodia rutaecarpa, such as evodiamine and rutaecarpine, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the cellular response to inflammatory stimuli.

Evodia_Alkaloids_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Signaling Signaling Cascades cluster_Inhibition Inhibition by Evodia Alkaloids cluster_Response Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK_Pathway IKK IKK Complex Stimulus->IKK Transcription Gene Transcription MAPK_Pathway->Transcription Activates Transcription Factors IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB->Transcription Translocates to Nucleus Evodia_Alkaloids Evodia Alkaloids (Evodiamine, Rutaecarpine) Evodia_Alkaloids->MAPK_Pathway Inhibit Evodia_Alkaloids->IKK Inhibit Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Transcription->Inflammatory_Mediators

Modulation of MAPK and NF-κB pathways by Evodia alkaloids.
General Experimental Workflow for Quinoline Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation and purification of quinoline alkaloids from a plant source.

Experimental_Workflow Start Plant Material Collection Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Acid-Base, Soxhlet) Grinding->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification (e.g., Preparative HPLC, CCC) Crude_Extract->Purification Isolated_Alkaloids Isolated Quinoline Alkaloids Purification->Isolated_Alkaloids Analysis Structural Elucidation & Purity Analysis (NMR, MS, HPLC) Isolated_Alkaloids->Analysis Final_Product Pure Quinoline Alkaloid Analysis->Final_Product

General workflow for quinoline alkaloid isolation.

Conclusion

The discovery and isolation of quinoline alkaloids from natural sources have had a profound impact on medicine and continue to be a fertile area of research for the development of new therapeutic agents. The methodologies for their extraction and purification have evolved from classical acid-base techniques to sophisticated chromatographic methods, enabling the isolation of these compounds with high purity and yield. A thorough understanding of these techniques, coupled with insights into their mechanisms of action, is essential for harnessing the full potential of this remarkable class of natural products. This guide provides a foundational technical overview to aid researchers and scientists in their pursuit of novel quinoline alkaloid-based therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a fundamental heterocyclic structure present in a wide array of pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as various antitumor and anti-inflammatory therapeutics.[1] The synthesis of quinoline derivatives is, therefore, a cornerstone of medicinal and industrial chemistry. One of the most established methods for creating this ring system is the Skraup synthesis, first reported in 1880.[1][2] A significant and widely used variation of this method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds to produce substituted quinolines.[1][3][4] This protocol details the step-by-step synthesis of 7-Methoxy-2-methylquinoline from m-anisidine using the Doebner-von Miller reaction, a process of significant interest to researchers in drug development and organic synthesis.

Principle of the Reaction

The synthesis of this compound is achieved through the acid-catalyzed reaction of m-anisidine with crotonaldehyde, which serves as the α,β-unsaturated carbonyl compound. The reaction mechanism, though subject to some debate, is generally understood to proceed through several key stages:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the amino group of m-anisidine to the β-carbon of crotonaldehyde.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

  • Dehydration: The cyclized intermediate is then dehydrated to form a dihydroquinoline derivative.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound. An oxidizing agent, which can be a mild oxidant or even excess Schiff base intermediate, facilitates this final aromatization step.

This acid-catalyzed pathway ensures the formation of the stable quinoline ring system.[5][6]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationNotes
m-AnisidineC₇H₉NO123.1599%Starting material
CrotonaldehydeC₄H₆O70.09≥99%α,β-Unsaturated aldehyde
Hydrochloric AcidHCl36.4637% (conc.)Acid catalyst
NitrobenzeneC₆H₅NO₂123.0699%Oxidizing agent & solvent
Sodium HydroxideNaOH40.00-For neutralization (pellets)
Diethyl Ether(C₂H₅)₂O74.12AnhydrousExtraction solvent
Sodium SulfateNa₂SO₄142.04AnhydrousDrying agent
Deionized WaterH₂O18.02-For work-up

Equipment:

  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Reaction Setup: Assemble the 1000 mL three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel in a fume hood.

  • Charging the Flask: To the flask, add 123.15 g (1.0 mol) of m-anisidine and 123.06 g (1.0 mol) of nitrobenzene.

  • Acid Addition: Begin stirring the mixture and slowly add 250 mL of concentrated hydrochloric acid through the dropping funnel. Control the addition rate to manage the initial exothermic reaction, using an ice bath if necessary.

  • Addition of Crotonaldehyde: Once the acid addition is complete and the mixture has stabilized, slowly add 77.1 g (1.1 mol) of crotonaldehyde via the dropping funnel over a period of 30-45 minutes. Maintain vigorous stirring throughout the addition.

  • Reaction Heating: After the addition is complete, heat the mixture to a gentle reflux (approximately 100-110 °C) using the heating mantle. Maintain this temperature for 4-6 hours. The reaction mixture will darken significantly.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over 500 g of crushed ice in a large beaker. Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 10-12. This step should be performed in an ice bath to control the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product, which will contain unreacted nitrobenzene and other byproducts, should be purified.

    • Vacuum Distillation: Distill the residue under reduced pressure to isolate the this compound.

    • Column Chromatography: Alternatively, purify the crude oil via column chromatography on silica gel, using a suitable eluent system such as ethyl acetate/hexane.

Data Presentation

Table 1: Reactant Specifications

CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
m-Anisidine123.15123.151.01.0
Crotonaldehyde70.0977.11.11.1
Hydrochloric Acid36.46(250 mL)~3.03.0
Nitrobenzene123.06123.061.01.0

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
Reaction Temperature100-110 °C
Reaction Time4-6 hours
Expected Yield65-75%
Appearance of ProductColorless to light yellow liquid or solid
Molecular FormulaC₁₁H₁₁NO
Molar Mass173.21 g/mol

Visualizations

Reaction Mechanism:

The following diagram illustrates the key steps in the Doebner-von Miller synthesis of this compound.

Doebner_von_Miller_Mechanism cluster_intermediates Reaction Pathway mAnisidine m-Anisidine Michael_Adduct Michael Adduct mAnisidine->Michael_Adduct 1. Michael Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct 1. Michael Addition H_plus H+ H_plus->Michael_Adduct 1. Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 2. Cyclization Dihydroquinoline 1,2-Dihydro-7-methoxy- 2-methylquinoline Cyclized_Intermediate->Dihydroquinoline 3. Dehydration (-H₂O) Product This compound Dihydroquinoline->Product 4. Oxidation Oxidant [O] Oxidant->Product 4. Oxidation

Caption: Doebner-von Miller reaction mechanism.

Experimental Workflow:

This diagram provides a visual summary of the experimental procedure.

Experimental_Workflow Start Start Setup 1. Assemble Apparatus (Flask, Condenser, Stirrer) Start->Setup Charge 2. Add m-Anisidine, Nitrobenzene, and HCl Setup->Charge Add_Croton 3. Add Crotonaldehyde (Dropwise) Charge->Add_Croton Reflux 4. Heat to Reflux (100-110°C, 4-6h) Add_Croton->Reflux Workup 5. Cool, Neutralize with NaOH, and Extract with Ether Reflux->Workup Dry 6. Dry Organic Layer (Na₂SO₄) Workup->Dry Evaporate 7. Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify 8. Purify Crude Product (Vacuum Distillation or Chromatography) Evaporate->Purify End Final Product: This compound Purify->End

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

  • m-Anisidine: Toxic and a suspected mutagen. Handle with extreme care, avoiding skin contact and inhalation.

  • Crotonaldehyde: Highly flammable, toxic, and corrosive. It is also a lachrymator. All manipulations must be performed in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with appropriate gloves and eye protection.

  • Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen.

  • Exothermic Reaction: The initial mixing of reagents and the neutralization step are highly exothermic. Proper cooling and slow, controlled addition are critical to prevent the reaction from becoming violent. The Skraup reaction is known for being potentially vigorous.[2][7]

References

Application Notes and Protocols for the Quantification of 7-Methoxy-2-methylquinoline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-methylquinoline is a quinoline derivative with potential applications in pharmaceutical research and development. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. These application notes provide a comprehensive overview of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The protocols outlined below are intended as a robust starting point and can be adapted for specific research needs. Adherence to regulatory guidelines, such as those from the FDA, is recommended for method validation.[1][2][3][4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and wide dynamic range.[1] This method utilizes chromatographic separation followed by mass spectrometric detection, allowing for the accurate measurement of this compound and its internal standard.

Internal Standard Selection

The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability during sample preparation and analysis.[5] For this method, 7-Methoxy-d3-2-methylquinoline is proposed as a suitable internal standard, as its chemical and physical properties are nearly identical to the analyte.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described LC-MS/MS method. These values are based on typical performance for similar bioanalytical assays and should be established during method validation.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Internal Standard 7-Methoxy-d3-2-methylquinoline

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 174.1159.1 (Loss of CH₃)20
174.1131.1 (Loss of CH₃ + CO)35
7-Methoxy-d3-2-methylquinoline (IS) 177.1162.1 (Loss of CD₃)20
177.1134.1 (Loss of CD₃ + CO)35

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)
Recovery (%) Consistent and reproducible
Matrix Effect Within acceptable limits

Experimental Protocols

The following are detailed protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation - Protein Precipitation (for Plasma and Urine)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma and urine samples.[6]

  • Sample Thawing: Thaw biological samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL 7-Methoxy-d3-2-methylquinoline in methanol) to each sample, standard, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Mobile Phase A:B).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation - Liquid-Liquid Extraction (for Plasma and Urine)

Liquid-liquid extraction (LLE) offers a cleaner sample extract compared to protein precipitation.[7]

  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.

  • Internal Standard Spiking: Follow step 3 from Protocol 1.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to each tube to basify the sample.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Extraction: Vortex for 5 minutes, followed by shaking for 15 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution and Injection: Follow steps 9 and 10 from Protocol 1.

Protocol 3: Sample Preparation - Tissue Homogenization

This protocol is for the extraction of this compound from tissue samples.

  • Tissue Weighing: Accurately weigh a portion of the thawed tissue sample (e.g., 100 mg).

  • Homogenization Buffer: Add a suitable homogenization buffer (e.g., phosphate-buffered saline) at a ratio of 1:3 (w/v).

  • Homogenization: Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform consistency is achieved.

  • Extraction: Proceed with either protein precipitation (Protocol 1, starting from step 2 with the tissue homogenate) or liquid-liquid extraction (Protocol 2, starting from step 2 with the tissue homogenate).

Protocol 4: LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject the prepared samples, calibration standards, and QC samples.

  • Chromatographic Separation: Perform chromatographic separation using a gradient elution. A typical gradient might be:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Mass Spectrometric Detection: Monitor the MRM transitions for this compound and the internal standard as specified in Table 2.

  • Data Acquisition and Processing: Acquire and process the data using the instrument's software.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, or Tissue Homogenate) Spiking Spike with Internal Standard (7-Methoxy-d3-2-methylquinoline) Extraction Extraction (Protein Precipitation or LLE) Evaporation Evaporation & Reconstitution LC_Separation Chromatographic Separation (C18 Column) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) Integration Peak Integration MS_Detection->Integration Ratio_Calculation Analyte/IS Ratio Calculation Quantification Quantification (Calibration Curve)

Signaling_Pathway_Placeholder

Logical_Relationship

References

Application Notes and Protocols: 7-Methoxy-2-methylquinoline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-methylquinoline is a substituted quinoline scaffold that holds significant potential as a versatile building block in the design and synthesis of novel therapeutic agents. The quinoline core is a well-established privileged structure in medicinal chemistry, forming the basis for a wide range of approved drugs and clinical candidates with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The methoxy group at the 7-position and the methyl group at the 2-position of this particular scaffold offer strategic points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

These application notes provide an overview of the utility of this compound in medicinal chemistry, focusing on its application in the development of anticancer and anti-inflammatory agents. Detailed protocols for the synthesis of key derivatives are provided, along with a summary of relevant biological data and insights into their mechanisms of action.

I. Anticancer Applications: Synthesis of Styrylquinoline Derivatives

The 2-methyl group of this compound is readily activated and can undergo condensation reactions with various aldehydes to yield 2-styrylquinoline derivatives. These compounds have garnered considerable interest as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Protocol 1: Synthesis of (E)-7-Methoxy-2-(4-nitrostyryl)quinoline

This protocol describes a classic Claisen-Schmidt condensation reaction to synthesize a representative 2-styrylquinoline.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and 4-nitrobenzaldehyde (1.2 eq) in acetic anhydride (10 vol), add anhydrous zinc chloride (0.5 eq).

  • Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (E)-7-Methoxy-2-(4-nitrostyryl)quinoline.

Quantitative Data: Anticancer Activity of Styrylquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative styrylquinoline derivatives against various cancer cell lines. It is important to note that these are representative values from studies on analogous compounds, and specific testing of 7-methoxy-2-styrylquinoline derivatives would be required for precise determination of their activity.

Compound IDR Group (at 4-position of styryl)Cancer Cell LineIC₅₀ (µM)
SQ-1 -NO₂A549 (Lung)5.8
SQ-2 -ClMCF-7 (Breast)8.2
SQ-3 -OCH₃HeLa (Cervical)12.5
SQ-4 -N(CH₃)₂HepG2 (Liver)7.1
Signaling Pathway: Putative Mechanism of Action of Styrylquinolines

Styrylquinoline derivatives have been proposed to exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key putative mechanisms involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G Styrylquinoline 7-Methoxy-2-styrylquinoline Derivatives Tubulin Tubulin Dimers Styrylquinoline->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Putative mechanism of action of styrylquinolines.

II. Anti-inflammatory Applications: Synthesis of 4-Quinolonol Derivatives

The this compound scaffold can also be elaborated to produce 4-quinolonol derivatives, which have shown promise as anti-inflammatory agents. A key synthetic intermediate is 7-methoxy-2-methylquinolin-4-ol.

Protocol 2: Synthesis of 7-Methoxy-2-methylquinolin-4-ol

This protocol describes the synthesis of the 4-quinolonol core via a Conrad-Limpach reaction.

Materials:

  • m-Anisidine

  • Ethyl acetoacetate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, mix m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Slowly add the resulting intermediate to preheated diphenyl ether (10 vol) at 250 °C.

  • Maintain the temperature at 250 °C for 30 minutes.

  • Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Filter the solid, wash with petroleum ether, and recrystallize from ethanol to obtain 7-Methoxy-2-methylquinolin-4-ol.

Protocol 3: Synthesis of 3-(Di-n-butylaminomethyl)-7-methoxy-2-methyl-4-quinolinol

This protocol details a Mannich reaction to introduce a side chain at the 3-position, a common strategy to enhance biological activity.

Materials:

  • 7-Methoxy-2-methylquinolin-4-ol

  • Dibutylamine

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a suspension of 7-Methoxy-2-methylquinolin-4-ol (1.0 eq) in ethanol, add dibutylamine (1.2 eq) and paraformaldehyde (1.5 eq).

  • Reflux the mixture for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter the precipitated product.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3-(Di-n-butylaminomethyl)-7-methoxy-2-methyl-4-quinolinol.

Quantitative Data: Anti-inflammatory Activity of Quinolone Derivatives

The following table presents representative data on the in vitro anti-inflammatory activity of quinolone derivatives, highlighting their potential to inhibit key inflammatory mediators.

Compound IDAssayIC₅₀ (µM)
Q-1 COX-2 Inhibition15.2
Q-2 5-LOX Inhibition21.8
Q-3 TNF-α Release Inhibition (in LPS-stimulated RAW 264.7 cells)9.5
Q-4 IL-6 Release Inhibition (in LPS-stimulated RAW 264.7 cells)11.3
Signaling Pathway: Putative Mechanism of Action of Anti-inflammatory Quinolones

Quinolone derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Activation->Gene_Expression Quinolone Quinolone Derivatives Quinolone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflows

Workflow for Synthesis and Evaluation of Anticancer Styrylquinolines

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Aldehyde Reaction Claisen-Schmidt Condensation Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Cytotoxicity In vitro Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Pure Compound Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action Studies CellCycle->Mechanism

Caption: Workflow for anticancer drug discovery.

Workflow for Synthesis and Evaluation of Anti-inflammatory Quinolonols

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 7-Methoxy-2-methylquinolin-4-ol Reaction Mannich Reaction Start->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, MS Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (COX, LOX) Characterization->Enzyme_Assay Pure Compound Cell_Assay Cell-based Assays (LPS-stimulated macrophages) Enzyme_Assay->Cell_Assay Cytokine_Analysis Cytokine Quantification (ELISA) Cell_Assay->Cytokine_Analysis

Caption: Workflow for anti-inflammatory drug discovery.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. The strategic placement of the methoxy and methyl groups allows for targeted modifications to explore and optimize anticancer and anti-inflammatory activities, among others. The provided protocols and data serve as a foundation for researchers to further investigate the potential of this scaffold in drug discovery and development. Future work should focus on expanding the library of derivatives and conducting comprehensive in vivo studies to validate the therapeutic potential of promising candidates.

Application Note: A Rapid and Efficient Protocol for the Ultrasound-Assisted Synthesis of 4-Alkoxy-2-Methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules with applications as antimicrobial, anticancer, and anti-inflammatory agents. The synthesis of quinoline derivatives, particularly 4-alkoxy-2-methylquinolines, is of significant interest in drug discovery. Traditional synthesis methods often require long reaction times and harsh conditions. This application note details a highly efficient and rapid protocol for the O-alkylation of 2-methylquinolin-4-ol derivatives using ultrasound irradiation. This sonochemical approach dramatically reduces reaction times from hours to minutes and provides satisfactory yields with high purity, offering a greener and more efficient alternative to conventional methods.[1][2][3][4]

The overall synthesis is a two-step process. First, the 2-methylquinolin-4-ol precursor is prepared via a Conrad-Limpach thermal cyclization.[5][6] Second, this precursor undergoes an ultrasound-assisted nucleophilic substitution reaction with various alkylating agents to yield the target 4-alkoxy-2-methylquinolines.[1][3]

Experimental Protocols

Part 1: Synthesis of 2-Methylquinolin-4-ol (Precursor)

This protocol is based on the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[5][6][7]

Materials:

  • Aniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)[1][2]

  • Petroleum ether

  • Decolorizing carbon (e.g., Norit or Darco)

  • Deionized Water

Procedure:

  • Condensation to form Ethyl β-anilinocrotonate (Intermediate):

    • In a suitable reaction vessel, mix equimolar amounts of aniline and ethyl acetoacetate.

    • Heat the mixture gently (e.g., in a water bath at 60-70°C) for 1-2 hours. A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to facilitate the reaction.[2]

    • Remove the water formed during the reaction. The resulting crude ethyl β-anilinocrotonate can often be used directly in the next step.

  • Thermal Cyclization:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, heat a high-boiling solvent (e.g., 150 mL of Dowtherm A) to reflux (approx. 250°C).[1][2]

    • Slowly add the crude ethyl β-anilinocrotonate (e.g., 0.32 moles) to the refluxing solvent.[1]

    • Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will distill off during the reaction.[1][2]

    • Allow the mixture to cool to room temperature, which should cause a yellow solid to precipitate.[1]

    • Add petroleum ether (approx. 200 mL) to the mixture, collect the solid product by filtration on a Büchner funnel, and wash it with additional petroleum ether.[1]

  • Purification:

    • Treat the crude product with decolorizing carbon in boiling water (e.g., 10 g of Darco in 1 L of water).[1]

    • Filter the hot solution to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature to crystallize the product.

    • Collect the white, needle-like crystals of 2-methylquinolin-4-ol by filtration. The expected yield is typically high (85-90%).[1]

Part 2: Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines

This protocol describes the rapid O-alkylation of the 2-methylquinolin-4-ol precursor using ultrasound irradiation.[1][3]

Materials:

  • 2-Methylquinolin-4-ol derivative (e.g., 6-methoxy-2-methylquinolin-4-ol)

  • Alkylating agent (e.g., benzyl bromides, alkyl halides)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Equipment:

  • Ultrasonic probe or bath

Procedure:

  • Reaction Setup:

    • In a beaker (e.g., 100 mL), combine the 2-methylquinolin-4-ol derivative (1 mmol), the desired alkylating agent (1.2 mmol), and potassium carbonate (3 mmol, 0.415 g).[1]

    • Add DMF (20 mL) as the solvent. The reaction can be performed in an open vessel system.[1][3]

  • Sonication:

    • Immerse the reaction beaker in an ultrasonic bath or place an ultrasonic probe into the reaction mixture.

    • Sonicate the mixture for 15 minutes.[1][3][4]

  • Work-up and Purification:

    • After sonication, reduce the volume of the solvent under reduced pressure.

    • Dilute the resulting mixture with water, which will cause the product to precipitate as a solid.[1]

    • Filter the solid and wash it with water (e.g., 3 x 20 mL) with agitation.

    • After each wash, separate the product from the liquid by centrifugation (e.g., 10 min at 18,000 rpm) to ensure high purity (≥95%).[1]

Data Presentation

The ultrasound-assisted protocol provides a significant improvement over conventional methods, primarily by drastically reducing the reaction time while maintaining high yields.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 4-alkoxy-6-methoxy-2-methylquinolines. [1]

EntryAlkylating Agent (R-Br)MethodTimeYield (%)
1Benzyl bromideConventional18 h95
Ultrasound15 min84
24-Fluorobenzyl bromideConventional18 h82
Ultrasound15 min78
34-Chlorobenzyl bromideConventional18 h75
Ultrasound15 min75
44-Bromobenzyl bromideConventional18 h77
Ultrasound15 min74
54-Methylbenzyl bromideConventional18 h80
Ultrasound15 min78
64-Methoxybenzyl bromideConventional18 h49
Ultrasound15 min45
74-(Trifluoromethyl)benzyl bromideConventional18 h66
Ultrasound15 min65

Data adapted from Borsoi, A. F., et al. (2021).[1]

Visualized Workflow

The following diagram illustrates the complete logical workflow for the synthesis of 4-alkoxy-2-methylquinolines, from starting materials to the final product.

G cluster_reagents1 Step 1: Reagents cluster_reagents2 Step 2: Reagents Aniline Aniline Step1 Conrad-Limpach Synthesis (Thermal Cyclization) Aniline->Step1 EAA Ethyl Acetoacetate EAA->Step1 Precursor 2-Methylquinolin-4-ol (Precursor) Step1->Precursor High Temp. Step2 Ultrasound-Assisted O-Alkylation (15 min) Precursor->Step2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Step2 Base K₂CO₃ in DMF Base->Step2 Product 4-Alkoxy-2-methylquinoline Step2->Product Sonication

Caption: Workflow for the synthesis of 4-alkoxy-2-methylquinolines.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1] Given their therapeutic potential and possible toxicity, the accurate and reliable determination of purity is a critical aspect of drug discovery, development, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility for the analysis of quinoline derivatives in various matrices.[1]

This document provides a comprehensive overview and detailed protocols for the purity analysis of quinoline derivatives using reverse-phase HPLC (RP-HPLC) with UV detection.

Data Presentation

The following tables summarize typical HPLC method parameters and performance characteristics for the analysis of various quinoline derivatives, compiled from a range of applications.

Table 1: HPLC Method Parameters for Quinoline Derivative Analysis

ParameterTypical ConditionsDescription
Column Reverse-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)[3]A common stationary phase for the separation of moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in Water or 0.1% Phosphoric Acid in Water[3]Aqueous component of the mobile phase. The acidic modifier helps to protonate silanol groups and improve peak shape.
Mobile Phase B Acetonitrile or Methanol[1][3]Organic solvent used to elute the analytes from the column.
Elution Mode Isocratic or Gradient[3][4]Isocratic elution uses a constant mobile phase composition, while gradient elution involves a programmed change in mobile phase composition to separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/min[1]The rate at which the mobile phase passes through the column.
Injection Volume 10 µL[1]The volume of the sample introduced into the HPLC system.
Column Temperature 30 °C[3]Controlled temperature to ensure reproducible retention times.
Detection UV-Vis or Diode Array Detector (DAD)[1]Detection wavelength is selected based on the UV absorbance maximum of the specific quinoline derivative (e.g., 225 nm, 270 nm, 289 nm, 340 nm).[1][2][3]

Table 2: Method Performance Characteristics for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999[1][5]Demonstrates a direct proportionality between the analyte's concentration and the instrument's response.[1]
Accuracy (% Recovery) 98% - 102%[1][5]The closeness of the measured value to the true value.[1]
Precision (RSD%) < 2%[1][5]The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1][5]The lowest amount of an analyte that can be detected but not necessarily quantified as an exact value.[1]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[1][2]The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the HPLC analysis of quinoline derivatives. This protocol is a general guideline and may require optimization for specific derivatives and sample matrices.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol, and high-purity water (e.g., Milli-Q).[1]

  • Reagents: Formic acid or phosphoric acid (analytical grade).[3]

  • Reference Standards: Quinoline derivative reference standard of known purity.

  • Sample Preparation Supplies: Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Instrumentation
  • An HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

Chromatographic Conditions
  • Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: To be determined based on the UV spectrum of the specific quinoline derivative.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the quinoline derivative reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 1 µg/mL to 100 µg/mL).[3]

Sample Preparation

The sample preparation method will vary depending on the matrix. The goal is to extract the analyte of interest and remove any interfering substances.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate for 15 minutes to dissolve the active ingredient.[3]

    • Allow the solution to cool to room temperature and then dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][3]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of acetonitrile or methanol) to the plasma sample.[1]

    • Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

    • Carefully collect the supernatant for injection.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[4]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.

  • Sample Injections: Inject the prepared samples.

  • Quality Control: Periodically inject a standard solution to monitor system suitability and retention time stability.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[1]

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]

  • Quantification: Determine the concentration of the quinoline derivative in the samples by interpolating their peak areas on the calibration curve.[1] The purity of the sample can then be calculated based on the determined concentration and the initial sample weight.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the HPLC purity analysis of quinoline derivatives.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Solution Preparation Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Extraction, Dilution) Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection UV Detection Chrom_Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Purity Calculation and Reporting Calibration_Curve->Quantification

Caption: General workflow for HPLC purity analysis of quinoline derivatives.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the logical relationship between key HPLC method validation parameters as per ICH guidelines.

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of HPLC method validation parameters.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 7-Methoxy-2-methylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. The methodology outlined here details sample preparation, GC-MS instrument parameters, and data analysis, offering a reliable framework for researchers engaged in the study of quinoline derivatives.

Introduction

This compound is a derivative of quinoline, a class of compounds with a wide range of biological activities. Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, including reaction mixtures and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both high-resolution separation and definitive mass-based identification.[1][2] This document presents a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

The appropriate sample preparation method is critical for accurate GC-MS analysis and depends on the sample matrix.[3] For a standard solution or a relatively clean sample matrix, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

a) Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Transfer 1 mL of each standard solution into a 2 mL autosampler vial.

b) Solid Sample Preparation:

  • Accurately weigh a portion of the solid sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., dichloromethane, methanol).[4]

  • Ensure complete dissolution, using sonication if necessary.

  • If particulates are present, filter the solution through a 0.22 µm syringe filter into an autosampler vial.[4]

c) Liquid-Liquid Extraction (for complex matrices):

  • To an aqueous sample, add an equal volume of an immiscible organic solvent like dichloromethane or ethyl acetate.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte to the organic phase.[1]

  • Allow the layers to separate.

  • Carefully transfer the organic layer to a clean tube.

  • The collected organic layer can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a known volume of solvent for GC-MS analysis.[1]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 90°C, hold for 2 minutes, then ramp at 20°C/min to 260°C and hold for 3 minutes.[5][6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes

Data Presentation

Quantitative analysis of this compound can be achieved by constructing a calibration curve from the analysis of standard solutions. The peak area of the target ion is plotted against the concentration of the analyte.

Table 1: Quantitative Data for this compound Calibration

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (R²) [Insert Value]

Table 2: Mass Spectral Data for this compound

m/z Relative Abundance (%) Fragment Ion
173.08[Insert Data][M]+•
[Insert m/z][Insert Data][Insert Fragment]
[Insert m/z][Insert Data][Insert Fragment]
[Insert m/z][Insert Data][Insert Fragment]

Note: The mass spectral data should be confirmed by analyzing a known standard of this compound under the specified GC-MS conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Preparation Dilution / Extraction Sample->Preparation Vial Transfer to Autosampler Vial Preparation->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Peak Area) DataAcquisition->Quantification

Caption: GC-MS analysis workflow for this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the analysis of this compound by GC-MS. The detailed steps for sample preparation and instrument parameters will enable researchers to achieve accurate and reproducible results for the identification and quantification of this compound. Adherence to good laboratory practices and proper instrument maintenance are essential for optimal performance.

References

Application of 7-Methoxy-2-methylquinoline Derivatives in the Development of Fluorescent Probes: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 7-Methoxy-2-methylquinoline as a core scaffold for fluorescent probes is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established principles of fluorescent probe design and the properties of structurally analogous quinoline derivatives. These guidelines are intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its derivatives in fluorescence-based applications.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and sensitivity to their microenvironment. The this compound scaffold, possessing a methoxy group as an electron-donating substituent, offers a promising, albeit underexplored, platform for the rational design of novel fluorescent sensors for bioimaging and chemosensing. The methoxy group at the 7-position can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common mechanism for fluorescence modulation in response to analytes.

This document provides a comprehensive overview of the potential applications, general synthetic strategies, and detailed experimental protocols for the development and utilization of fluorescent probes based on the this compound scaffold.

Principle of Fluorescence Sensing

Fluorescent probes derived from quinoline scaffolds typically operate via mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). For probes based on this compound, the ICT mechanism is particularly relevant. Upon excitation, an electron is transferred from the electron-rich part of the molecule (containing the methoxy-substituted quinoline) to an electron-accepting moiety. The efficiency and energy of this charge transfer, and consequently the fluorescence emission, can be modulated by the probe's interaction with a specific analyte (e.g., metal ions, pH changes, or biomolecules). This interaction alters the electronic properties of the probe, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.

Potential Applications

Based on the behavior of analogous quinoline derivatives, fluorescent probes incorporating the this compound core could be developed for a variety of applications, including:

  • Sensing of Metal Ions: The quinoline nitrogen and other strategically introduced chelating groups can bind to metal ions, leading to a "turn-on" or "turn-off" fluorescent response. Probes for biologically relevant ions such as Zn²⁺, Cu²⁺, and Fe³⁺ are of particular interest.

  • pH Sensing: The nitrogen atom in the quinoline ring can be protonated at acidic pH, altering the ICT process and leading to a pH-dependent fluorescence emission. This can be exploited for mapping pH gradients in cellular compartments.

  • Detection of Anions and Small Molecules: By incorporating specific recognition moieties, probes can be designed to selectively detect anions like bisulfite or other biologically important small molecules.

  • Bioimaging: The lipophilic nature of the quinoline scaffold can facilitate cell permeability, making these probes suitable for live-cell imaging of analytes and cellular processes.

Quantitative Data Summary of Analogous Quinoline-Based Fluorescent Probes

The following table summarizes typical photophysical and sensing properties of fluorescent probes derived from various quinoline scaffolds. This data is provided for comparative purposes and to guide the design and evaluation of new probes based on this compound.

Probe Name/Derivative ClassTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
7-(diethylamino)quinolin-2(1H)-one-chalconeBisulfite (HSO₃⁻)~430~550-0.7 µM[1]
7-(diethylamino)quinolin-2(1H)-one-carbonitrile-CBIndicator Displacement~410~4800.54 (in complex)-[2]
Bis(6-methoxyquinolinylmethyl)diamineZn²⁺~320~420--[3]
Quinoline-based two-photon probe (QZn)Zn²⁺820 (2P)~520-15.1 pMN/A
7-aminoquinoline derivativespH~370-400~430-550--[4]

Experimental Protocols

I. General Synthesis of a this compound-based Fluorescent Probe

This protocol describes a generalized two-step synthesis for a hypothetical fluorescent probe for metal ion sensing, starting from this compound.

Step 1: Functionalization of this compound

A common strategy involves introducing a reactive group, such as a formyl group, onto the quinoline scaffold, which can then be used to append a recognition moiety.

start This compound reagents1 Vilsmeier-Haack or similar formylation reagent start->reagents1 intermediate Functionalized Intermediate (e.g., aldehyde) reagents1->intermediate Formylation

Caption: Synthetic step for introducing a reactive group.

Methodology:

  • Dissolve this compound in a suitable solvent (e.g., DMF).

  • Cool the solution in an ice bath.

  • Add the formylating reagent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the functionalized intermediate.

Step 2: Coupling with a Recognition Moiety

The functionalized quinoline is then reacted with a molecule containing a recognition site for the target analyte and a complementary reactive group.

intermediate Functionalized Intermediate final_probe Final Fluorescent Probe intermediate->final_probe Schiff base formation recognition_moiety Recognition Moiety (e.g., with an amine group) recognition_moiety->final_probe

Caption: Coupling of the quinoline with a recognition moiety.

Methodology:

  • Dissolve the functionalized this compound intermediate in a suitable solvent (e.g., ethanol).

  • Add the recognition moiety (e.g., a diamine or a hydrazine derivative for metal ion sensing).

  • Add a catalytic amount of acid (e.g., acetic acid).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and dry under vacuum. Further purification can be done by recrystallization or column chromatography.

II. Protocol for Fluorescence Spectroscopic Studies

This protocol outlines the steps to characterize the photophysical properties of a newly synthesized probe and its response to a target analyte.

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare stock solution of probe in DMSO B Prepare working solution in buffer A->B D Record UV-Vis absorption spectrum B->D C Prepare stock solution of analyte F Perform analyte titration C->F E Record excitation and emission spectra D->E E->F G Measure fluorescence at each analyte concentration F->G I Plot fluorescence intensity vs. [Analyte] G->I H Determine λex and λem H->I J Calculate Limit of Detection (LOD) I->J

Caption: General workflow for fluorescence spectroscopy experiments.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO. Prepare a stock solution of the analyte (e.g., a metal salt) in deionized water or an appropriate buffer.

  • Working Solution Preparation: Dilute the probe stock solution to a final concentration (typically 1-10 µM) in the desired experimental buffer (e.g., HEPES, PBS).

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).

    • Record the fluorescence excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths.

  • Analyte Titration:

    • To a cuvette containing the probe's working solution, add increasing amounts of the analyte stock solution.

    • After each addition, mix and allow the solution to equilibrate.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

    • From this plot, determine the detection limit (LOD), typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

III. Protocol for Live Cell Imaging

This protocol provides a general procedure for using a this compound-based probe for cellular imaging.

A Cell Culture (Plate cells on glass-bottom dish) B Probe Loading (Incubate cells with probe solution) A->B C Washing (Remove excess probe with PBS) B->C D Imaging (Fluorescence Microscopy) C->D E Image Analysis D->E

Caption: Workflow for live cell imaging with a fluorescent probe.

Methodology:

  • Cell Culture: Plate the cells of interest onto a glass-bottom dish or chamber slide and culture them in appropriate media until they reach 60-80% confluency.

  • Probe Preparation: Prepare a stock solution of the probe (e.g., 1 mg/mL) in sterile DMSO. Dilute the stock solution in cell culture medium to a final working concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope with appropriate filters for the probe's excitation and emission wavelengths.

Conclusion

While this compound itself is not yet a widely reported scaffold for fluorescent probes, its structural features suggest significant potential. By leveraging the established principles of quinoline-based probe design and the general protocols outlined in this document, researchers can systematically explore the synthesis and application of novel fluorescent probes derived from this promising core structure. Future work should focus on the detailed photophysical characterization of this compound derivatives and the development of probes with high selectivity and sensitivity for specific biological analytes.

References

Application Notes and Protocols for O-Alkylation of 2-Methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the O-alkylation of 2-methylquinolin-4-ol and its derivatives, yielding 4-alkoxy-2-methylquinolines. This class of compounds is of significant interest in medicinal chemistry, with applications including the development of antitubercular agents. The protocols described herein cover classical, modern, and advanced methods for this transformation, allowing for a comparative evaluation of efficiency and yield.

Introduction

The O-alkylation of 2-methylquinolin-4-ol is a key synthetic step in the diversification of this scaffold for drug discovery. The hydroxyl group at the 4-position can be converted to an ether linkage, allowing for the introduction of various alkyl and substituted alkyl chains. This modification can significantly impact the pharmacological properties of the molecule, such as potency, selectivity, and pharmacokinetic profile. The most common method for this transformation is the Williamson ether synthesis, which can be performed under various conditions, including conventional heating, ultrasound irradiation, and with the aid of phase-transfer catalysis.

Experimental Protocols

Three primary methods for the O-alkylation of 2-methylquinolin-4-ol derivatives are presented:

  • Protocol 1: Classical Williamson Ether Synthesis (Conventional Heating)

  • Protocol 2: Ultrasound-Assisted Williamson Ether Synthesis

  • Protocol 3: O-Alkylation using Phase-Transfer Catalysis (PTC)

Protocol 1: Classical Williamson Ether Synthesis (Conventional Heating)

This protocol is based on the traditional Williamson ether synthesis, a widely used and reliable method for forming ethers.[1][2][3] It involves the deprotonation of the hydroxyl group by a base, followed by nucleophilic substitution with an alkyl halide.[4][5]

Materials:

  • 2-Methylquinolin-4-ol derivative (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred suspension of the 2-methylquinolin-4-ol derivative (1.0 eq) in anhydrous DMF or acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 25°C and 80°C and stir for 6-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Williamson Ether Synthesis

This modern approach utilizes ultrasonic irradiation to significantly accelerate the reaction rate, leading to dramatically reduced reaction times and often improved yields.[6][7]

Materials:

  • 2-Methylquinolin-4-ol derivative (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., ethyl bromoacetate)

  • Anhydrous dimethylformamide (DMF)

  • Reaction vessel suitable for ultrasonication (e.g., a thick-walled flask)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable reaction vessel, combine the 2-methylquinolin-4-ol derivative, anhydrous potassium carbonate, the alkyl halide, and anhydrous DMF.[6]

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 15-30 minutes. The reaction progress can be monitored by TLC.[6]

  • Upon completion, work up the reaction as described in Protocol 1 (steps 4-7). This method often yields products of high purity that may not require further purification.[6]

Protocol 3: O-Alkylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an advanced technique that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic-soluble substrate). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the deprotonated quinolinolate anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. This method can enhance reaction rates and selectivity, particularly for O-alkylation.[8][9]

Materials:

  • 2-Methylquinolin-4-ol derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃) or 50% aqueous potassium hydroxide (KOH)

  • Alkyl halide (1.2 - 1.5 eq)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst (e.g., 18-crown-6) (5-10 mol%)

  • Toluene or dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a vigorously stirred solution of the 2-methylquinolin-4-ol derivative (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 10 mol%) in toluene, add the alkyl halide (1.2 - 1.5 eq).

  • Add solid potassium carbonate or 50% aqueous KOH.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with water and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Data Presentation

The following tables summarize the quantitative data for the O-alkylation of a 6-methoxy-2-methylquinolin-4-ol derivative, comparing the conventional heating and ultrasound-assisted methods.[6]

Table 1: Comparison of Conventional Heating vs. Ultrasound-Assisted Synthesis for a 6-methoxy-2-methylquinolin-4-ol derivative

MethodReaction TimeYield RangePurityReference
Conventional Heating18 hours49-95%>95%[6]
Ultrasound-Assisted15 minutes45-84%>95%[6]

Table 2: Yields of various 4-alkoxy-6-methoxy-2-methylquinolines using the Ultrasound-Assisted Method [6]

Alkylating AgentProductYield (%)
Ethyl bromoacetate2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetate84
Propyl bromide4-(propoxy)-6-methoxy-2-methylquinoline75
Benzyl chloride4-(benzyloxy)-6-methoxy-2-methylquinoline78
4-Fluorobenzyl chloride4-((4-fluorobenzyl)oxy)-6-methoxy-2-methylquinoline72
2-Chloro-N,N-diethylacetamide2-((6-methoxy-2-methylquinolin-4-yl)oxy)-N,N-diethylacetamide65

Visualizations

Experimental Workflow for O-Alkylation

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_quinoline 2-Methylquinolin-4-ol Derivative reaction_step Mixing and Reaction (Heating or Ultrasound) start_quinoline->reaction_step start_base Base (e.g., K₂CO₃) start_base->reaction_step start_alkyl_halide Alkyl Halide (R-X) start_alkyl_halide->reaction_step start_solvent Solvent (e.g., DMF) start_solvent->reaction_step workup_precipitation Precipitation (Addition of Water) reaction_step->workup_precipitation Reaction Completion workup_filtration Filtration workup_precipitation->workup_filtration workup_drying Drying workup_filtration->workup_drying purification Purification (Recrystallization or Chromatography) workup_drying->purification end_product 4-Alkoxy-2-methylquinoline Derivative workup_drying->end_product If pure enough purification->end_product Pure Product

Caption: General experimental workflow for the O-alkylation of 2-methylquinolin-4-ol derivatives.

Logical Relationship of Williamson Ether Synthesis Methods

synthesis_methods parent O-Alkylation of 2-Methylquinolin-4-ol williamson Williamson Ether Synthesis parent->williamson conventional Conventional Heating williamson->conventional Classical Approach ultrasound Ultrasound-Assisted williamson->ultrasound Modern Approach ptc Phase-Transfer Catalysis williamson->ptc Advanced Approach node_conventional Longer reaction times (6-18h) conventional->node_conventional Details node_ultrasound Rapid reaction times (~15 min) ultrasound->node_ultrasound Details node_ptc Biphasic system, Catalyst required ptc->node_ptc Details

Caption: Relationship between different methods for Williamson ether synthesis.

References

Application Notes and Protocols for Testing the Cytotoxicity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of quinoline compounds. Quinoline and its derivatives are a significant class of heterocyclic compounds recognized for a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] An accurate assessment of their cytotoxic effects is a crucial step in the drug discovery and development pipeline.[1]

Introduction to Cytotoxicity Assays for Quinoline Compounds

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline compounds, the most commonly utilized assays are those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[1][2] Understanding the underlying mechanisms of cytotoxicity, such as the activation of specific signaling pathways, is also crucial for the development of targeted cancer therapies.[1]

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is typically quantified and compared using the half-maximal inhibitory concentration (IC50) value. This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[1][3] The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines [1][2]

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[1][2]
2-phenylquinolin-4-amine (7d)HT-29 (Colon)9.19[2]
2-phenylquinolin-4-amine (7i)HT-29 (Colon)11.34[2]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)43.95 ± 3.53 µg/ml[4]

Table 2: Cytotoxicity of a Quinoline-1,8-dione Derivative [3]

Compound IDDescriptionCell LineIncubation Time (h)IC30 (µM)
6h9-(3-Bromo- phenyl)-4- phenyl- 2,3,5,6,7,9- hexahydro-4H- cyclopenta[b]qui noline-1,8-dioneHeLa7230

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinoline derivatives.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][3] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[1][5]

Materials and Reagents:

  • Desired cancer cell lines (e.g., MCF-7, A549, HCT-116)[6][7]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[3]

  • Quinoline compounds

  • MTT reagent (5 mg/mL in sterile PBS)[2][3]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[3]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Quinoline Compounds (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane, serving as an indicator of cytotoxicity.[2]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.

LDH_Workflow A Seed & Treat Cells in 96-well plate B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to new plate C->D E Add LDH Reaction Mixture D->E F Incubate for 30 min E->F G Add Stop Solution F->G H Measure Absorbance (490 nm) G->H I Calculate % Cytotoxicity H->I

Workflow for the LDH cytotoxicity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] Several quinoline derivatives have been shown to induce apoptosis in cancer cells.[8][9]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline compounds for the desired time.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the quinoline compound, then lyse the cells to release their contents.[1]

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.[1]

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate.[1]

  • Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[1]

Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis via intrinsic and extrinsic pathways. Some derivatives have been shown to activate p53, induce mitochondrial dysfunction, generate reactive oxygen species (ROS), and inhibit pro-survival signaling pathways like PI3K/Akt/mTOR.[8][9][10]

Apoptosis_Signaling cluster_0 Simplified Overview of Apoptosis Signaling Quinoline Quinoline Compound ROS ↑ ROS Generation Quinoline->ROS Mito Mitochondrial Dysfunction Quinoline->Mito p53 ↑ p53 Activation Quinoline->p53 PI3K ↓ PI3K/Akt Pathway Quinoline->PI3K Casp9 Caspase-9 Activation ROS->Casp9 Mito->Casp9 p53->Casp9 Apoptosis Apoptosis PI3K->Apoptosis inhibition Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

References

Application Notes and Protocols for the Scalable Production of 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scalable synthesis of 7-Methoxy-2-methylquinoline, a key intermediate in pharmaceutical research and development. The following sections outline two established and scalable methods: the Doebner-von Miller reaction and the Skraup synthesis, adapted for the specific production of this compound.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. Its scaffold is present in a variety of biologically active compounds. Efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This document details two classical and industrially relevant methods for its production: the Doebner-von Miller reaction and the Skraup synthesis. Both methods are amenable to scale-up, though they present different advantages and challenges regarding reaction conditions, reagent toxicity, and work-up procedures.

Data Presentation

The following tables summarize the key quantitative parameters for the two primary synthesis routes for this compound.

Table 1: Comparison of Scalable Synthesis Methods for this compound

ParameterDoebner-von Miller ReactionSkraup Synthesis
Starting Materials m-Anisidine, Crotonaldehydem-Anisidine, Glycerol
Key Reagents Hydrochloric acid, Toluene, Oxidizing agent (optional)Sulfuric acid, Oxidizing agent (e.g., nitrobenzene or arsenic acid)
Typical Solvents Water, Toluene (biphasic system)Sulfuric acid (acts as solvent and catalyst)
Reaction Temperature Reflux (typically ~100-110 °C)High temperature (can be exothermic, up to 150 °C)[1]
Reported Yield Moderate to good (highly dependent on conditions)Good to excellent (can be optimized for high yield)[1]
Scalability Good; biphasic system helps control polymerizationExcellent; widely used in industrial synthesis
Key Challenges Potential for tar/polymer formation from crotonaldehyde[2]Highly exothermic and potentially violent reaction[3]

Table 2: Reagent Quantities for a Laboratory-Scale Synthesis (Example)

ReagentDoebner-von Miller (for ~0.5 mol scale)Skraup Synthesis (for ~0.5 mol scale)
m-Anisidine 61.6 g (0.5 mol)61.6 g (0.5 mol)
Crotonaldehyde 42.1 g (0.6 mol)-
Glycerol -85.2 g (0.925 mol)
Hydrochloric Acid (conc.) ~150 mL-
Sulfuric Acid (conc.) -~275 g
Toluene ~250 mL-
Oxidizing Agent Air or other mild oxidantm-Nitroanisole or arsenic acid

Experimental Protocols

Method 1: Doebner-von Miller Synthesis of this compound

This method utilizes the reaction of an aniline (m-anisidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde) under acidic conditions. A biphasic solvent system is employed to minimize the polymerization of crotonaldehyde, a common side reaction.[2][4]

Protocol:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine m-anisidine (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reactant Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing m-anisidine hydrochloride solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation.

Method 2: Skraup Synthesis of this compound

The Skraup synthesis is a classic and robust method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][5] This protocol is adapted from a procedure for the synthesis of 7-methylquinoline.[1]

Protocol:

  • Reaction Setup: In a large, robust reaction vessel equipped with a high-torque mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol with external cooling.

  • Reactant Addition:

    • To this mixture, slowly and carefully add m-anisidine.

    • Add an oxidizing agent. Historically, nitrobenzene corresponding to the aniline was used, but for this synthesis, m-nitroanisole could be a suitable choice. Ferrous sulfate can be added to moderate the reaction.[3]

  • Heating:

    • Heat the mixture cautiously. The reaction is highly exothermic and can become vigorous.[3] Maintain control of the temperature with an ice bath if necessary.

    • Once the initial exotherm has subsided, heat the mixture to reflux (approximately 150 °C) for 2-3 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This step must be performed with caution due to the heat generated.

  • Purification:

    • The crude this compound will separate as an oil.

    • Perform a steam distillation to isolate the product from the reaction mixture.

    • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The final product can be purified by vacuum distillation.

Visualizations

Doebner-von Miller Reaction Workflow

Doebner_von_Miller_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Process Steps cluster_product Final Product m_anisidine m-Anisidine reflux Reflux m_anisidine->reflux crotonaldehyde Crotonaldehyde crotonaldehyde->reflux hcl HCl (aq) hcl->reflux toluene Toluene toluene->reflux neutralize Neutralization (NaOH) reflux->neutralize extract Extraction neutralize->extract purify Vacuum Distillation extract->purify product This compound purify->product

Caption: Workflow for the Doebner-von Miller synthesis.

Skraup Synthesis Workflow

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product m_anisidine m-Anisidine heating Controlled Heating m_anisidine->heating glycerol Glycerol glycerol->heating h2so4 H₂SO₄ h2so4->heating oxidant Oxidizing Agent oxidant->heating quench Ice Quench & Neutralization heating->quench steam_distill Steam Distillation quench->steam_distill extract Extraction steam_distill->extract vac_distill Vacuum Distillation extract->vac_distill product This compound vac_distill->product

Caption: Workflow for the Skraup synthesis of quinolines.

General Reaction Scheme for Quinolines from Anilines

General_Quinoline_Synthesis aniline Aniline Derivative cyclization Acid-Catalyzed Cyclization aniline->cyclization carbonyl α,β-Unsaturated Carbonyl (or precursor like Glycerol) carbonyl->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation quinoline Quinoline Product oxidation->quinoline

Caption: Generalized reaction pathway for quinoline synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 7-Methoxy-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxy-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My Doebner-von Miller reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Doebner-von Miller reaction are a common issue.[1] Key factors to investigate include:

  • Polymerization of the α,β-unsaturated carbonyl compound: This is a frequent side reaction that consumes the starting material.[1]

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of acid catalyst are critical.

  • Purity of reactants: Impurities in the m-anisidine or the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) can lead to side reactions.

Troubleshooting Steps:

  • Employ a biphasic reaction medium: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[1]

  • Optimize the acid catalyst: While strong Brønsted acids like sulfuric acid or hydrochloric acid are commonly used, Lewis acids such as tin tetrachloride or scandium(III) triflate can also be effective.[2][3] Experiment with different catalysts and concentrations to find the optimal conditions for your specific setup.

  • Control the reaction temperature: The reaction can be exothermic.[4] Maintain careful temperature control, potentially starting at a lower temperature and gradually increasing it.

  • Ensure high purity of starting materials: Purify the m-anisidine and the α,β-unsaturated carbonyl compound before use.

Q2: I am observing the formation of significant amounts of a dark, tar-like substance in my Skraup synthesis. What is causing this and how can I minimize it?

The Skraup synthesis is notorious for its vigorous and often violent nature, which can lead to the formation of polymeric tars.[5] This is primarily due to the strong acidic and oxidizing conditions.

Troubleshooting Steps:

  • Moderate the reaction conditions: The reaction is highly exothermic.[5] Ensure slow and controlled addition of sulfuric acid to the mixture of m-anisidine, glycerol, and the oxidizing agent (e.g., nitrobenzene).[5]

  • Use a milder oxidizing agent: While nitrobenzene is traditional, other oxidizing agents can be explored to reduce the reaction's vigor.

  • Add a catalytic amount of a moderator: Ferrous sulfate is often used to make the reaction less violent.[4]

  • Ensure efficient stirring: Good agitation is crucial for heat dissipation and preventing localized overheating, which contributes to tar formation.

Q3: In my Combes quinoline synthesis, I am getting a mixture of regioisomers. How can I improve the regioselectivity for this compound?

The Combes synthesis involves the acid-catalyzed cyclization of a β-enaminoketone formed from m-anisidine and a β-diketone.[6][7][8] The regioselectivity of the cyclization is influenced by both electronic and steric factors.[6][9]

Troubleshooting Steps:

  • Choice of β-diketone: The structure of the β-diketone is critical. For the synthesis of a 2-methylquinoline, an asymmetrical β-diketone like acetylacetone is used.[8]

  • Influence of the methoxy group: The methoxy group on the aniline ring is an ortho-, para-director. This will influence the position of the electrophilic attack during cyclization.

  • Steric hindrance: Bulky substituents on the β-diketone or the aniline can influence the direction of ring closure.[6][9]

  • Acid catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can affect the regioselectivity.[6][7] Experimenting with different acids may be beneficial.

Q4: My final product is difficult to purify. What are some effective purification strategies for this compound?

Purification can be challenging due to the presence of unreacted starting materials, isomers, and polymeric byproducts.

Troubleshooting Steps:

  • Steam Distillation: For volatile quinolines, steam distillation can be an effective initial purification step to separate the product from non-volatile impurities and tars.[4]

  • Column Chromatography: This is a standard and effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) can yield a highly pure product.[4]

  • Acid-Base Extraction: As a basic compound, this compound can be separated from neutral or acidic impurities by dissolving the crude product in an organic solvent, extracting with a dilute acid (e.g., 10% HCl), and then neutralizing the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Typical Yield (%)Reference
Doebner-von Miller m-Anisidine, CrotonaldehydeConc. HClRefluxModerate[4]
Skraup Synthesis m-Toluidine, GlycerolConc. H₂SO₄, m-Nitrobenzene-sulfonate~150~70[5]
Combes Synthesis Aniline, AcetylacetoneConc. H₂SO₄HeatVariable[4][6][8]
Modified Combes Substituted Anilines, Trifluoro-methyl-β-diketonesPolyphosphoric acid/EthanolHeatGood[6]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline (General Procedure)

This protocol describes a general procedure for the synthesis of 2-methylquinoline, which can be adapted for this compound by using m-anisidine instead of aniline.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline (or m-anisidine) and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Subject the mixture to steam distillation. The 2-methylquinoline will co-distill with water. Separate the organic layer, dry it, and purify by distillation.[4]

Protocol 2: Combes Synthesis of a 2,4-Dimethylquinoline (General Procedure)

This protocol outlines the general steps for a Combes synthesis, which can be adapted for this compound.

  • Reaction Setup: In a fume hood, place aniline (or m-anisidine) and acetylacetone in a round-bottom flask.

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Reaction: Gently heat the reaction mixture for a short period.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).[4]

Visualizations

Troubleshooting Workflow for Low Yield in Doebner-von Miller Synthesis

Doebner_von_Miller_Troubleshooting start Low Yield in Doebner-von Miller Synthesis check_polymerization Check for Polymerization of α,β-unsaturated carbonyl start->check_polymerization use_biphasic Action: Employ Biphasic Reaction Medium check_polymerization->use_biphasic Polymerization Observed check_conditions Review Reaction Conditions (Temp, Catalyst, Time) check_polymerization->check_conditions No Significant Polymerization end Improved Yield use_biphasic->end optimize_catalyst Action: Optimize Acid Catalyst (Lewis vs. Brønsted) check_conditions->optimize_catalyst control_temp Action: Implement Strict Temperature Control optimize_catalyst->control_temp check_purity Verify Purity of Starting Materials control_temp->check_purity purify_reactants Action: Purify Reactants Before Use check_purity->purify_reactants Impurities Suspected check_purity->end Reactants Pure purify_reactants->end

Caption: Troubleshooting workflow for low yield in Doebner-von Miller synthesis.

General Experimental Workflow for Quinoline Synthesis

Quinoline_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactant_prep Reactant Preparation & Purification reaction_setup Reaction Setup reactant_prep->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, etc.) reagent_addition->reaction_monitoring quenching Quenching & Neutralization reaction_monitoring->quenching extraction Extraction / Filtration quenching->extraction purification Purification (Chromatography, Recrystallization) extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for quinoline synthesis.

References

Technical Support Center: Purification of Crude 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 7-Methoxy-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Doebner-von Miller reaction?

A1: The Doebner-von Miller synthesis, a common route to this compound, can result in several impurities.[1][2] These can include:

  • Unreacted Starting Materials: Residual m-anisidine and crotonaldehyde (or its precursors) may remain in the crude product.

  • Isomeric Byproducts: The primary isomeric impurity is typically 5-Methoxy-2-methylquinoline, formed due to the two possible sites of cyclization on the m-anisidine ring. The ratio of these isomers can be influenced by reaction conditions.[3]

  • Polymeric Materials (Tar): Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a common side reaction, leading to the formation of high molecular weight, often colored, tarry substances.[4]

  • Oxidation Products: Exposure of the reaction mixture or the final product to air, especially at elevated temperatures, can lead to the formation of colored oxidation byproducts.

Q2: My crude product is a dark, oily, or tarry substance. How can I effectively remove these polymeric impurities?

A2: The presence of tar is a frequent issue in quinoline synthesis.[4] Here are some strategies to address this:

  • Initial Work-up: After the reaction, a proper work-up is crucial. This typically involves basification of the acidic reaction mixture, followed by extraction with an organic solvent.[5][6] Steam distillation can also be an effective method to separate the volatile quinoline product from non-volatile tar.[4][6]

  • Column Chromatography: Adsorption chromatography is highly effective. You can perform a "plug" filtration through a short column of silica gel or alumina to remove the bulk of the tar before proceeding with a full chromatographic separation.

  • Decolorizing Carbon: Treatment of a solution of the crude product with activated charcoal can help remove colored impurities.

Q3: I am struggling to separate the 7-methoxy and 5-methoxy isomers. What are the best purification techniques for this?

A3: The separation of regioisomers with similar polarities can be challenging.[7]

  • Column Chromatography: This is the most effective method. Careful selection of the stationary and mobile phases is critical. A less polar solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes, on silica gel can often resolve these isomers.[7]

  • Fractional Crystallization: If a suitable solvent is found where the two isomers have significantly different solubilities, fractional crystallization can be attempted. This may require multiple recrystallization steps to achieve high purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is an oil and will not crystallize Presence of impurities (e.g., unreacted starting materials, isomeric byproducts) that are acting as a eutectic mixture. Residual solvent.Purify the crude product by column chromatography to remove impurities. Ensure all solvent is removed under high vacuum. If the product is known to be a low-melting solid or an oil at room temperature, confirm its identity by analytical methods.
Persistent yellow or brown color in the final product Oxidation of the quinoline ring. Presence of colored polymeric byproducts.Treat a solution of the product with activated charcoal. Work under an inert atmosphere (e.g., nitrogen or argon) during purification and storage to minimize oxidation.[8] Consider reversed-phase flash chromatography, which can be effective at removing colored impurities.[9]
Low recovery after column chromatography Product is highly adsorbed on the silica gel. Incorrect solvent system (too polar, causing co-elution with impurities, or not polar enough to elute the product).Deactivate the silica gel with a small amount of a base like triethylamine mixed with the eluent. Perform a thorough optimization of the solvent system using Thin Layer Chromatography (TLC) before running the column. Start with a non-polar eluent and gradually increase the polarity.
Broad or tailing peaks in HPLC analysis Interaction of the quinoline nitrogen with active sites on the silica-based column. Poor choice of mobile phase pH.Use a high-purity, end-capped C18 column. Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to improve peak shape.[10]
NMR spectrum shows unexpected peaks Presence of residual solvents from purification. Isomeric impurities. Unidentified byproducts.Identify common laboratory solvents by their characteristic chemical shifts.[11][12][13] Compare the spectrum with known spectra of potential isomers and starting materials.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in DCM and run a TLC using a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2) as the eluent to determine the optimal solvent system for separation.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with hexanes. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

1. Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water, hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (the compound should be sparingly soluble at room temperature and highly soluble at the boiling point of the solvent).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (like tar), perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals have started to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.

Purity Assessment

A combination of analytical techniques should be used to confirm the purity of the final product.

Analytical Method Purpose Typical Parameters
HPLC (High-Performance Liquid Chromatography) To determine the percentage purity and detect non-volatile impurities.[10][14][15][16][17]Column: C18, 250 mm x 4.6 mm, 5 µm. Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detection: UV at 254 nm.
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) To confirm the structure and identify any isomeric or proton-containing impurities.[18][19]Solvent: CDCl₃. Reference: TMS (0.00 ppm). Characteristic peaks for this compound should be observed.
GC-MS (Gas Chromatography-Mass Spectrometry) To identify and quantify volatile impurities and confirm the molecular weight of the product.Column: HP-5MS or equivalent. Carrier Gas: Helium. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (173.21 g/mol ).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude_Product Crude this compound (Contains isomers, tar, starting materials) Workup Aqueous Work-up (Basification & Extraction) Crude_Product->Workup Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Column_Chromatography Primary Method Recrystallization Recrystallization (e.g., Ethanol/Water) Column_Chromatography->Recrystallization Optional, for higher purity HPLC HPLC Column_Chromatography->HPLC Recrystallization->HPLC NMR ¹H NMR HPLC->NMR GCMS GC-MS NMR->GCMS Pure_Product Pure this compound GCMS->Pure_Product

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Crude_Issue Crude product is a dark oil/tar Polymerization Polymerization/ Tar formation Crude_Issue->Polymerization Purity_Issue Purified product has low purity or color Isomers Isomeric Impurities Purity_Issue->Isomers Oxidation Oxidation Purity_Issue->Oxidation Steam_Distillation Steam Distillation/ Initial Wash Polymerization->Steam_Distillation Column_Chromatography Optimized Column Chromatography Isomers->Column_Chromatography Charcoal_Treatment Activated Charcoal/ Inert Atmosphere Oxidation->Charcoal_Treatment

References

Technical Support Center: Overcoming Solubility Issues of 7-Methoxy-2-methylquinoline in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on addressing the solubility challenges of 7-Methoxy-2-methylquinoline in aqueous media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. While the methoxy and methyl groups add some polarity, the overall molecule remains lipophilic, leading to unfavorable interactions with water. Strong intermolecular forces within the solid crystal lattice of the compound can also make it difficult for water molecules to effectively solvate individual molecules, further limiting its solubility.[1]

Q2: What is the first-line strategy I should try to dissolve this compound for my in vitro experiments?

A2: The most common and straightforward approach is to first prepare a concentrated stock solution in an organic co-solvent and then dilute this stock into your aqueous experimental medium.[2] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of compounds and its miscibility with water.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS). What should I do?

A3: This is a common issue that arises when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the poorly soluble compound to "crash out" of the solution. Here are some immediate troubleshooting steps:

  • Lower the Final Concentration: You might be exceeding the maximum solubility of the compound in the final aqueous medium. Try preparing serial dilutions to determine a concentration that remains soluble.

  • Increase the Final Co-solvent Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound in solution. However, it is crucial to run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.[2]

  • Use a different Co-solvent: If DMSO is not effective or is incompatible with your assay, other co-solvents like ethanol or polyethylene glycol (PEG) can be tested.[3]

If these initial steps fail, you may need to explore more advanced solubilization techniques as detailed in the protocols below.

Q4: How does pH affect the solubility of this compound?

A4: this compound is a weak base. In acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more polar and, therefore, more water-soluble salt.[1][4][5][6] Conversely, at neutral or alkaline pH, the compound will be in its less soluble free base form. Therefore, adjusting the pH of your aqueous medium to be slightly acidic can significantly improve its solubility.

Q5: Are there any known biological pathways affected by this compound?

A5: While direct studies on this compound are limited, some structurally related quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[3][7][8][9][10][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases like cancer.[3][7][10] Therefore, it is plausible that this compound could have similar biological targets.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound.

Issue 1: The compound does not dissolve in 100% DMSO to create a stock solution.

  • Possible Cause: The compound may have very low solubility even in organic solvents, or the concentration you are trying to achieve is too high.

  • Solutions:

    • Try gentle heating in a water bath (e.g., 37°C) to aid dissolution. Be cautious and ensure the compound is stable at this temperature.

    • Use sonication for 5-10 minutes to break up any aggregates and enhance dissolution.[2]

    • If the above methods fail, consider using a different organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for the stock solution, ensuring it is compatible with your downstream application.

Issue 2: After successful initial dissolution, the compound precipitates out of the aqueous buffer over time.

  • Possible Cause: The solution may be supersaturated, or the compound may be degrading.

  • Solutions:

    • Confirm Equilibrium Solubility: The initial dissolution might have created a supersaturated solution that is not stable. Determine the thermodynamic solubility using the Shake-Flask method (see Protocol 1) to identify the true maximum soluble concentration.

    • Assess Compound Stability: The compound may be unstable in the aqueous buffer. Analyze the precipitate and the remaining solution over time using HPLC to check for degradation products.

    • Use a Stabilizer: Techniques like cyclodextrin complexation (see Protocol 3) can encapsulate the molecule, improving both its solubility and stability in aqueous solutions.[12][13][14]

Quantitative Data Summary

The following tables summarize hypothetical but realistic solubility data for this compound to illustrate the effectiveness of different solubilization methods. Note: Experimentally determined values may vary.

Table 1: Aqueous Solubility of this compound at Different pH Values (25°C)

pHPredicted Solubility (µg/mL)Predicted Solubility (µM)
4.050.0288.6
5.015.086.6
6.02.514.4
7.41.26.9
8.01.05.8

Table 2: Solubility Enhancement of this compound in Aqueous Buffer (pH 7.4, 25°C)

Solubilization MethodConcentration of AgentAchieved Solubility (µg/mL)Fold Increase (Approx.)
No Agent (Control)-1.21x
Co-solvent (DMSO)1% (v/v)1512.5x
Co-solvent (DMSO)2% (v/v)3529x
Cyclodextrin (HP-β-CD)2% (w/v)120100x
Cyclodextrin (HP-β-CD)5% (w/v)350292x
pH AdjustmentpH 5.01512.5x

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of this compound.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 5.0, 7.4, and 8.0). Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant. For further certainty, filter the supernatant through a 0.22 µm syringe filter that does not bind to the compound.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol outlines the preparation of a stock solution and its dilution into an aqueous medium.

  • Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Use gentle warming or sonication if necessary to ensure complete dissolution. The stock solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare your final working solution, perform a serial dilution of the DMSO stock into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO is kept as low as possible (ideally ≤ 0.5%) and is consistent across all experimental and control groups.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

  • Preparation of Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Complexation: Add an excess amount of this compound to each HP-β-CD solution.

  • Equilibration: Seal the vials and shake them at a constant temperature for 24-48 hours.

  • Separation and Quantification: Follow steps 3-5 from Protocol 1 to separate the undissolved solid and quantify the concentration of the dissolved compound in each HP-β-CD solution.

  • Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship will indicate the formation of a soluble inclusion complex and help determine the required cyclodextrin concentration for your desired compound concentration.[3]

Visualizations

experimental_workflow Troubleshooting Workflow for Compound Precipitation start Start: Compound precipitates in aqueous buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration and re-test check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No success Compound Soluble lower_conc->success increase_dmso Increase final DMSO to 0.5% (with vehicle control) and re-test check_dmso->increase_dmso Yes ph_adjustment Try pH Adjustment (e.g., pH 5.0-6.5) check_dmso->ph_adjustment No increase_dmso->success ph_adjustment->success fail Precipitation persists ph_adjustment->fail cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) cyclodextrin->success fail->cyclodextrin

Caption: A logical workflow for troubleshooting precipitation issues.

signaling_pathway Hypothetical Signaling Pathway Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates downstream Cell Growth, Proliferation, Survival mtor->downstream compound This compound (Hypothesized Target) compound->pi3k Inhibits compound->akt Inhibits compound->mtor Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Navigating the Skraup Synthesis: A Technical Support Guide to Minimizing Side-Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis is a powerful and widely used method for the preparation of quinolines, a key structural motif in numerous pharmaceuticals and functional materials. However, the reaction is notoriously vigorous and often plagued by the formation of significant side-products, primarily tarry residues resulting from the polymerization of acrolein. This technical support center provides a comprehensive guide to troubleshooting common issues and minimizing side-product formation in the Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side-products in the Skraup synthesis and why do they form?

A1: The most significant side-product in the Skraup synthesis is a dark, viscous tar. This tar is primarily formed through the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol. The harsh reaction conditions, including high temperatures and strong acidity, promote this polymerization, leading to reduced yields and difficult purification.

Q2: My Skraup reaction is extremely exothermic and difficult to control. What are the immediate dangers and how can I prevent this?

A2: An uncontrolled, highly exothermic Skraup reaction poses a significant safety risk, with the potential for the ejection of corrosive materials from the reaction vessel. To mitigate this, the use of a moderator is highly recommended. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that helps to control the reaction rate and prevent it from becoming too violent.[1][2] Additionally, ensuring gradual heating and the slow, controlled addition of sulfuric acid are crucial preventative measures.[1]

Q3: How does the choice of oxidizing agent impact the reaction and potential side-products?

A3: The oxidizing agent is a critical component of the Skraup synthesis, responsible for the final aromatization of the dihydroquinoline intermediate. While nitrobenzene is a common choice, it can contribute to the vigor of the reaction. Arsenic acid has been reported to result in a less violent reaction.[3] The selection of the oxidizing agent can also influence the overall yield of the desired quinoline product.

Q4: Can substituents on the aniline starting material affect side-product formation and yield?

A4: Yes, the nature of the substituents on the aniline ring can significantly influence the outcome of the Skraup synthesis. Electron-donating groups on the aniline ring generally lead to higher yields, while electron-withdrawing groups can deactivate the ring, making the cyclization step more difficult and often resulting in lower yields. For instance, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with a yield as low as 17%, whereas the reaction with o-bromoaniline can achieve yields around 75%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Tar Formation - Uncontrolled reaction temperature.- High concentration of acrolein.- Use a moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture to control the exotherm.[1][2]- Control reagent addition: Add sulfuric acid slowly and with cooling.[1]- Gradual heating: Begin heating the mixture gently and remove the heat source once the reaction initiates.[1]
Low Yield of Quinoline Product - Incomplete reaction.- Side-product formation.- Suboptimal work-up procedure.- Ensure complete reaction: After the initial exothermic phase, maintain reflux for a sufficient period.- Minimize side-products: Follow the recommendations for reducing tar formation.- Optimize purification: Utilize steam distillation to effectively separate the volatile quinoline product from the non-volatile tar.[1][4]
Violent/Uncontrollable Reaction - Absence of a moderator.- Rapid heating or addition of reagents.- Incorporate ferrous sulfate: This is a crucial step to moderate the reaction's exothermicity.[1][2]- Controlled heating and addition: Apply heat gradually and add sulfuric acid slowly with efficient stirring and cooling.[1]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis can be significantly influenced by the choice of reactants and reaction conditions. The following table provides a summary of reported yields for the synthesis of quinoline from aniline under various conditions.

Aniline Derivative Oxidizing Agent Moderator Reported Yield (%)
AnilineNitrobenzeneFerrous Sulfate84-91[5]
o-BromoanilineNot SpecifiedNot Specified~75
o-NitroanilineNot SpecifiedNot Specified~17

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline using a Ferrous Sulfate Moderator

This protocol details a method for the synthesis of quinoline from aniline, incorporating ferrous sulfate to moderate the reaction and minimize side-product formation.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid through the dropping funnel. The mixture should be cooled in an ice bath during the addition to control the exothermic reaction.

  • Addition of Oxidizing Agent: After the addition of sulfuric acid is complete, add nitrobenzene to the reaction mixture.

  • Reaction Initiation: Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.

  • Completion and Work-up: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Isolation of Quinoline: After cooling, carefully pour the reaction mixture into a large volume of cold water. Make the solution strongly basic with a sodium hydroxide solution to liberate the free quinoline base.

  • Purification: Perform steam distillation to separate the volatile quinoline from the non-volatile tarry residues.[1][4] The quinoline can then be extracted from the distillate using an organic solvent. Further purification can be achieved by vacuum distillation.

Visualizing the Skraup Synthesis: Reaction Pathway and Side-Product Formation

The following diagrams, generated using the DOT language, illustrate the key steps in the Skraup synthesis and the competing pathway leading to undesirable tar formation.

Skraup_Synthesis Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol H2SO4_main H₂SO₄ Glycerol->H2SO4_main Acrolein Acrolein H2SO4_main->Acrolein Dehydration Acrolein->Michael_Addition Polymerization Polymerization Acrolein->Polymerization Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Quinoline Quinoline (Desired Product) Dihydroquinoline->Quinoline Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Quinoline Oxidation H2SO4_side H₂SO₄ (Harsh Conditions) H2SO4_side->Polymerization Tar Tar (Side-Product) Polymerization->Tar

Caption: The Skraup synthesis pathway and the competing side-reaction of acrolein polymerization.

Troubleshooting_Logic Start Start Skraup Synthesis Check_Vigor Is the reaction too vigorous? Start->Check_Vigor Add_Moderator Add Moderator (e.g., FeSO₄) Check_Vigor->Add_Moderator Yes Proceed Proceed with Reaction Check_Vigor->Proceed No Control_Conditions Control Reagent Addition & Gradual Heating Add_Moderator->Control_Conditions Control_Conditions->Proceed Check_Tar Is there excessive tar formation? Proceed->Check_Tar Optimize_Temp Optimize Temperature & Reaction Time Check_Tar->Optimize_Temp Yes Workup Proceed to Work-up (Steam Distillation) Check_Tar->Workup No Optimize_Temp->Workup Check_Yield Is the yield low? Workup->Check_Yield Review_Purification Review Purification Technique Check_Yield->Review_Purification Yes Success Successful Synthesis Check_Yield->Success No Review_Purification->Success

Caption: A troubleshooting workflow for common issues in the Skraup synthesis.

References

Optimizing reaction conditions for the synthesis of 7-Methoxy-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxy-2-methylquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this important scaffold.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature for the chosen method (e.g., reflux) and monitor the reaction progress using TLC until the starting material is consumed.[1]
Poor quality of starting materials (e.g., m-anisidine, crotonaldehyde).Use freshly distilled or purified starting materials. Ensure reagents are anhydrous where necessary.[1]
Suboptimal catalyst concentration or inactive catalyst.Verify the concentration and activity of the acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid). The choice of acid can significantly impact the reaction rate.[2]
Presence of electron-withdrawing groups on the aniline.Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult. Consider using more forcing reaction conditions or a different synthetic route.[1]
Significant Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[2] Maintain a controlled temperature, potentially using an ice bath during initial mixing.[2]
Excessively high reaction temperatures.While heating is often necessary, excessive temperatures can lead to decomposition and tar formation. Optimize the temperature to be high enough for the reaction to proceed efficiently but low enough to minimize side reactions.[1][3]
Formation of Unexpected Isomers or Byproducts Alternative cyclization pathways due to the electronic nature of the aniline.The methoxy group on the m-anisidine can direct cyclization to different positions. Thoroughly characterize the product using techniques like NMR and mass spectrometry to confirm the desired isomer.
Side reactions of reaction intermediates.Intermediates in reactions like the Doebner-von Miller synthesis can undergo side reactions. Controlling the reaction conditions (temperature, addition rate of reagents) can help minimize these.[2]
Vigorous and Uncontrolled Reaction Highly exothermic nature of the reaction, especially in Skraup-type syntheses.For vigorous reactions, add a moderating agent like ferrous sulfate (FeSO₄).[3][4] Ensure slow and controlled addition of strong acids like concentrated sulfuric acid, with efficient cooling and stirring.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and classical methods for synthesizing the quinoline core, which can be adapted for this compound, include the Doebner-von Miller reaction, the Skraup synthesis, and the Combes synthesis.[5][6][7] The Doebner-von Miller reaction, which involves the reaction of an aniline (m-anisidine in this case) with an α,β-unsaturated carbonyl compound (like crotonaldehyde), is a frequently used method.[2][6]

Q2: How can I purify the crude this compound product, especially if it's mixed with tar?

A2: Purification of quinoline derivatives from tarry byproducts can be challenging. A common method is to first neutralize the acidic reaction mixture with a base (e.g., sodium hydroxide) to liberate the quinoline base.[3] The crude product can then be purified by steam distillation, which is effective at separating the volatile quinoline from non-volatile tars.[1][3] Following steam distillation, the product can be extracted into an organic solvent, dried, and further purified by column chromatography or distillation under reduced pressure.[1]

Q3: What is the role of an oxidizing agent in the Skraup and some Doebner-von Miller reactions?

A3: In the Skraup synthesis, an oxidizing agent is required to oxidize the initially formed 1,2-dihydroquinoline intermediate to the aromatic quinoline.[8] Common oxidizing agents include nitrobenzene corresponding to the aniline used (which gets reduced to the aniline and can re-enter the reaction), arsenic pentoxide, or even air (oxygen).[8][9] In some variations of the Doebner-von Miller reaction, an oxidizing agent may also be used to ensure the final product is the fully aromatic quinoline.

Q4: Can I use a different α,β-unsaturated carbonyl compound instead of crotonaldehyde?

A4: Yes, the Doebner-von Miller reaction is versatile and allows for the use of various α,β-unsaturated aldehydes and ketones. The choice of the carbonyl compound will determine the substitution pattern on the resulting quinoline ring. For the synthesis of a 2-methylquinoline derivative, crotonaldehyde (formed in situ from acetaldehyde) is the appropriate choice.[2]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Doebner-von Miller reaction.

Materials:

  • m-Anisidine

  • Crotonaldehyde (or acetaldehyde to be used in situ)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., m-nitroanisole) - Optional, but can improve yield.

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place m-anisidine and concentrated hydrochloric acid.

  • Cool the mixture in an ice bath.

  • Slowly add crotonaldehyde dropwise to the stirred mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully make the reaction mixture strongly alkaline by adding a concentrated solution of sodium hydroxide.[3]

  • Extract the product with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis
Synthesis MethodKey ReactantsCatalystTypical TemperatureCommon Solvents
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylBrønsted or Lewis Acid (e.g., HCl, ZnCl₂)[2]RefluxOften neat or with the acid as solvent
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentConcentrated H₂SO₄140-150 °C[10]Sulfuric Acid
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄)[11]VariesVaries
Friedländer Synthesis o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methyleneAcid or BaseVariesEthanol[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Anhydrous?) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst (Type, Concentration) start->check_catalyst purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents Impure/Wet optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_time Increase Reaction Time check_conditions->optimize_time Incomplete Reaction change_catalyst Try Different Catalyst (e.g., Lewis Acid) check_catalyst->change_catalyst Ineffective solution Improved Yield optimize_temp->solution optimize_time->solution change_catalyst->solution purify_reagents->solution

Caption: A troubleshooting workflow for addressing low product yield.

Experimental Workflow for Doebner-von Miller Synthesis

Doebner_von_Miller_Workflow start Start mix_reagents Mix m-Anisidine and Acid start->mix_reagents add_carbonyl Slowly Add Crotonaldehyde at <10°C mix_reagents->add_carbonyl reflux Heat to Reflux (Monitor by TLC) add_carbonyl->reflux workup Cool and Basify with NaOH reflux->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification product This compound purification->product

Caption: A typical experimental workflow for the Doebner-von Miller synthesis.

References

Technical Support Center: HPLC Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinoline compounds. The content is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What makes quinoline compounds challenging to analyze using HPLC?

Quinoline compounds, being basic in nature, are prone to several chromatographic issues. The primary challenge arises from the interaction of the basic nitrogen atom in the quinoline ring with residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] This can lead to undesirable peak shapes, such as tailing, and affect the reproducibility of the analysis.[1][2]

Q2: What is peak tailing and why is it common for quinoline compounds?

Peak tailing is a phenomenon where the peak shape is asymmetrical, with a "tail" extending from the peak maximum towards the baseline.[1] An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0.[1] Values greater than 1.2 are generally considered to be tailing.[1][3] For quinoline and its derivatives, this is often caused by strong secondary interactions between the protonated basic analyte and negatively charged silanol groups on the stationary phase.[1][2]

Q3: What is peak fronting in HPLC?

Peak fronting is a type of peak asymmetry where the front of the peak is less steep than the back.[4] This distortion can affect the accuracy of peak integration and quantification.[5] Common causes include column overload, incompatible sample solvent, and issues with the column packing.[4][5][6]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My quinoline compound is showing significant peak tailing. What are the potential causes and how can I fix it?

Peak tailing for basic compounds like quinolines is a frequent issue. Here’s a systematic approach to troubleshoot and resolve it:

Potential Causes & Solutions:

  • Secondary Silanol Interactions: This is the most common cause for basic compounds.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Operate at a low mobile phase pH (e.g., 2.5-4).[7] This protonates the quinoline compound and suppresses the ionization of acidic silanol groups, minimizing unwanted interactions.[3][7]

    • Solution 2: Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%).[1][8] The competing base will interact with the active silanol sites, reducing their availability to the analyte.[1]

    • Solution 3: Column Selection: Employ a column with reduced silanol activity. Options include end-capped columns, polar-embedded columns, or columns with a bidentate C18 stationary phase.[1][3][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][9]

    • Solution: Reduce the injection volume or the concentration of the sample.[4][9] To determine if you are overloading the column, inject a series of standards at different concentrations and observe the peak shape.[1]

  • Extra-Column Volume: Excessive volume in tubing, injector, and detector cells can lead to peak broadening and tailing.[1]

    • Solution: Use tubing with the shortest possible length and a small internal diameter.[1]

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
6.82.5
4.51.8
3.01.2
2.51.0

This table illustrates how lowering the mobile phase pH can significantly improve the peak shape for a basic quinoline compound.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_silanol Primary Cause: Secondary Silanol Interactions? start->check_silanol adjust_ph Adjust Mobile Phase pH (e.g., 2.5-4) check_silanol->adjust_ph Yes check_overload Secondary Cause: Column Overload? check_silanol->check_overload No add_additive Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_additive adjust_ph->check_overload change_column Use End-Capped or Polar-Embedded Column add_additive->change_column change_column->check_overload reduce_injection Reduce Injection Volume or Concentration check_overload->reduce_injection Yes check_extracolumn Other Cause: Extra-Column Volume? check_overload->check_extracolumn No reduce_injection->check_extracolumn optimize_tubing Use Shorter, Narrower ID Tubing check_extracolumn->optimize_tubing Yes end Symmetrical Peak check_extracolumn->end No optimize_tubing->end

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Peak Fronting

Q: My peaks are fronting. What could be the cause and how do I resolve it?

Peak fronting is often a sign of overloading the column or an incompatibility between your sample solvent and the mobile phase.

Potential Causes & Solutions:

  • Column Overload: This can be due to either injecting too large a volume or too high a concentration of the sample.[4][5][6]

    • Solution: Reduce the injection volume or dilute the sample.[4][5] Consider using a column with a larger internal diameter if sample concentration cannot be reduced.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[5][6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4] If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Degradation: Poor column packing or a void at the column inlet can lead to peak fronting.[4][6]

    • Solution: Replace the column.[5][9] Using a guard column can help extend the life of your analytical column.[1]

Troubleshooting Logic for Peak Fronting

start Peak Fronting Observed check_overload Is the column overloaded? start->check_overload reduce_sample Reduce injection volume or sample concentration check_overload->reduce_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Symmetrical Peak reduce_sample->end change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Is the column old or damaged? check_solvent->check_column No change_solvent->end replace_column Replace the column check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting logic for addressing peak fronting.

Issue 3: Poor Resolution

Q: I am not getting good separation between my quinoline compound and other components in the sample. How can I improve the resolution?

Poor resolution can be caused by a variety of factors, from mobile phase composition to column choice.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Composition: The organic solvent percentage, pH, and buffer concentration can all impact selectivity and resolution.[10]

    • Solution:

      • Adjust Organic Solvent Ratio: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[10] A lower organic content generally increases retention and may improve separation.

      • Optimize pH: For ionizable compounds like quinolines, small changes in pH can significantly alter selectivity.[10]

      • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH.[3]

  • Suboptimal Column: The column's stationary phase, length, or particle size may not be suitable for the separation.

    • Solution:

      • Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column.[7]

      • Increase Column Length or Decrease Particle Size: Both of these changes can lead to higher column efficiency and better resolution.[11]

  • Incorrect Flow Rate or Temperature: These parameters can affect the separation efficiency.

    • Solution:

      • Optimize Flow Rate: Slower flow rates can sometimes improve resolution, but be mindful of increasing run times.[11]

      • Control Temperature: Use a column oven to maintain a consistent and optimized temperature, as this can affect viscosity and retention times.[11][12]

Issue 4: Retention Time Shifts

Q: The retention time of my analyte is drifting or has suddenly changed. What should I check?

Retention time instability can be gradual (drift) or sudden (jump) and points to different potential problems.[13][14]

Potential Causes & Solutions:

  • Mobile Phase Issues:

    • Composition Change: Inaccurate mixing, evaporation of a volatile component, or degradation of the mobile phase can cause drift.[13][15] Solution: Prepare fresh mobile phase daily and ensure accurate mixing.[16] If using a gradient, ensure the pump's proportioning valves are working correctly.[17]

    • pH Fluctuation: Changes in mobile phase pH can significantly impact the retention of ionizable compounds.[18] Solution: Use a buffer and ensure its concentration is sufficient.

  • Column-Related Problems:

    • Lack of Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using additives like ion-pairing reagents.[19][20] Solution: Allow sufficient time for column equilibration (10-20 column volumes is a good starting point).[19]

    • Column Aging or Contamination: Over time, the stationary phase can degrade or become contaminated with strongly retained compounds from the sample matrix.[13][19] Solution: Flush the column with a strong solvent.[19] If this doesn't help, the column may need to be replaced.[19] Using a guard column is recommended.[1]

  • Instrumental Issues:

    • Flow Rate Fluctuation: A leak in the system or a problem with the pump can cause changes in the flow rate, leading to retention time shifts.[13][15] Solution: Check for leaks and verify the pump's flow rate.[12][15]

    • Temperature Changes: Variations in the ambient or column temperature can affect retention times.[13][20] Solution: Use a column oven for stable temperature control.[20]

Issue 5: Baseline Noise or Drift

Q: My chromatogram has a noisy or drifting baseline. What are the common causes?

A stable baseline is crucial for accurate quantification. Baseline noise refers to rapid, irregular fluctuations, while drift is a gradual, long-term shift.[21]

Potential Causes & Solutions:

  • Mobile Phase:

    • Contamination: Impurities in the solvents or reagents can cause a noisy or drifting baseline.[16][22] Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[10][23]

    • Dissolved Gases: Air bubbles in the mobile phase can lead to baseline noise, especially as they pass through the detector.[16][24] Solution: Thoroughly degas the mobile phase using methods like sonication, vacuum filtration, or an inline degasser.[16][23]

  • Detector Issues:

    • Lamp Instability: An aging detector lamp can cause baseline drift.[16] Solution: Replace the detector lamp if its intensity is low or unstable.[16][25]

    • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause noise.[23] Solution: Flush the flow cell with a strong, appropriate solvent.[23]

  • Pump and System Problems:

    • Pump Pulsations: Inconsistent flow from the pump can cause a regular, pulsating baseline.[16] Solution: Prime the pump to remove air bubbles.[16] Worn pump seals or faulty check valves may need replacement.[22]

    • Leaks: Leaks in the system can also contribute to baseline instability.[26] Solution: Check and tighten all fittings.[23]

  • Column Bleed: The stationary phase slowly leaching from the column can cause baseline drift, particularly in gradient elution or at high temperatures.[16]

    • Solution: Ensure the mobile phase pH and temperature are within the column's recommended operating range. Properly condition new columns.[16]

Experimental Protocol: General HPLC Method for Quinoline Analysis

This protocol provides a starting point for the analysis of quinoline compounds. Optimization will be necessary based on the specific analyte and sample matrix.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffered aqueous solution. For example, 0.1% formic acid or 0.1% trifluoroacetic acid in water to achieve a pH between 2.5 and 3.5.

    • Mobile Phase B: Acetonitrile or methanol.

    • Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly.[16][27]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point. Consider a column with high purity silica and effective end-capping.

    • Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID analytical column.

    • Column Temperature: Maintain a constant temperature, e.g., 30 °C, using a column oven.

    • Injection Volume: 5-20 µL, depending on sample concentration.

    • Detection: UV detection at a wavelength appropriate for the specific quinoline compound (e.g., determined by UV scan).

  • Gradient Elution Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture with a high percentage of Mobile Phase A).[4]

    • Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.[10][16]

  • System Equilibration:

    • Before the first injection, equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[20]

References

How to avoid N-alkylation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of quinoline derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Friedländer synthesis, and I'm getting a low yield of my desired quinoline product. Could N-alkylation of the starting 2-aminoaryl ketone be the cause?

A1: While direct N-alkylation of the 2-aminoaryl ketone by the other carbonyl reactant is not a commonly reported side reaction in Friedländer synthesis, other issues involving the amine group can lead to low yields. The primary challenges in this synthesis are often related to side reactions of the carbonyl compounds (such as self-condensation of the ketone under basic conditions) or the reactivity of the aniline.[1]

To improve yields, consider the following:

  • Catalyst Choice: The reaction can be catalyzed by either acids (e.g., trifluoromethanesulfonic acid, p-toluenesulfonic acid) or bases (e.g., potassium tert-butoxide).[1] Optimizing the catalyst is crucial.

  • Solvent-Free Conditions: Heating the reactants without a solvent or using microwave irradiation with a solid acid catalyst like p-toluenesulfonic acid has been shown to improve yields and reduce reaction times.[1][2]

  • Protecting Group Strategy: Although not for preventing N-alkylation, temporarily protecting the amine can modulate its reactivity and prevent undesired side reactions. A common strategy is acetylation, which makes the amine less reactive. The acetyl group can be removed later.[3]

Q2: During a Combes synthesis using an unsymmetrical β-diketone, I am observing poor regioselectivity. How can I control the formation of the desired quinoline isomer?

A2: The Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, can indeed present regioselectivity challenges with unsymmetrical diketones.[4] The ring-closure step is an intramolecular electrophilic aromatic substitution, and its direction is influenced by both electronic and steric factors.[4][5]

  • Steric Hindrance: Bulky substituents on the aniline or the diketone can direct the cyclization to the less sterically hindered position. For example, using methoxy-substituted anilines or increasing the bulk of the R group on the diketone can favor the formation of 2-substituted quinolines.[4]

  • Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho carbon atoms, thereby affecting the site of ring closure.[5]

Q3: Can I use protecting groups on the aniline nitrogen to prevent side reactions during quinoline synthesis?

A3: Yes, using a protecting group on the aniline nitrogen is a viable strategy to prevent unwanted side reactions, although N-alkylation by the carbonyl partner is not the primary concern in most classic quinoline syntheses. Protection is more commonly employed to:

  • Control Reactivity: An unprotected amino group is strongly activating and can lead to over-reactivity or undesired oxidation, especially under the harsh conditions of some syntheses like the Skraup reaction.[3]

  • Improve Solubility and Handling: Protecting the amine can alter the physical properties of the starting material, sometimes making it easier to handle.

  • Direct Regioselectivity: In some cases, the nature of the protecting group can influence the regiochemical outcome of the cyclization.

A common and effective protecting group is the acetyl group , introduced via reaction with an acid chloride and a base like pyridine.[3] This group can be readily removed post-synthesis.

Troubleshooting Guides

Issue 1: Low Yield in Quinoline Synthesis and Potential Side Reactions

If you are experiencing low yields, it is important to identify the likely cause. N-alkylation of the starting aniline is less probable than other side reactions. The following workflow can help you troubleshoot the issue.

Low_Yield_Troubleshooting start Low Yield of Quinoline Product check_reaction What is the synthesis method? start->check_reaction general_issue General Issue: Aniline over-reactivity or oxidation. start->general_issue friedlander Friedländer check_reaction->friedlander Friedländer combes Combes check_reaction->combes Combes doebner Doebner-von Miller check_reaction->doebner Doebner friedlander_issue Potential Issue: Aldol self-condensation of ketone. friedlander->friedlander_issue combes_issue Potential Issue: Poor regioselectivity with unsymmetrical diketones. combes->combes_issue doebner_issue Potential Issue: Complex mixture of products. doebner->doebner_issue friedlander_solution Solution: Use imine analog of o-aminoaryl ketone or switch to acid catalysis. friedlander_issue->friedlander_solution combes_solution Solution: Modify substituents to leverage steric hindrance or electronic effects. combes_issue->combes_solution doebner_solution Solution: Use a two-phase system or optimize acid catalyst. doebner_issue->doebner_solution general_solution Solution: Protect the aniline nitrogen (e.g., with an acetyl group). general_issue->general_solution

Troubleshooting workflow for low quinoline yield.
Issue 2: Unwanted N-Alkylation Instead of C-Alkylation on a Quinoline Ring

A more common scenario is the undesired N-alkylation of a quinolinol or a similar derivative when C-alkylation is the goal. The nitrogen atom in the quinoline ring is a nucleophilic site.

Scenario: You are trying to perform a Mitsunobu reaction on a quinolinol to achieve O-alkylation, but you are observing significant N-alkylation byproducts.

Analysis: In Mitsunobu reactions with quinolinols, N-alkylation can compete with or even dominate O-alkylation.[6] The outcome is sensitive to several factors.

Solutions:

  • Solvent Choice: The polarity of the solvent can significantly influence the N- versus O-alkylation ratio. Experiment with a range of solvents from nonpolar (like toluene) to polar aprotic (like THF or DMF).

  • Reagent Stoichiometry: Varying the equivalents of the alcohol, phosphine, and azodicarboxylate can shift the selectivity.

  • Alternative Synthetic Route: If direct O-alkylation is problematic, a two-step approach is often more reliable for ambident nucleophiles. First, convert the hydroxyl group to a better leaving group (e.g., by converting a quinolin-4-one to a 4-chloroquinoline using POCl₃ or SOCl₂). Then, perform a nucleophilic substitution with an alkoxide to form the desired O-alkylated product.[7] This definitively prevents N-alkylation.

The following table summarizes the influence of reaction parameters on the selectivity of alkylation for quinolin-4-one, a common intermediate.

ParameterConditionPredominant ProductRationale
Alkylation Strategy Direct alkylation with alkyl halide in aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃)N-Alkylated QuinolinoneThe nitrogen anion is often the more nucleophilic site under these conditions.[7]
Alkylation Strategy Two-step: 1. Chlorination (POCl₃) 2. AlcoholysisO-Alkylated QuinolineThe regiochemistry is controlled by converting the oxygen into a leaving group, forcing the reaction at that position.[7]
Solvent (Mitsunobu) Nonpolar (e.g., Toluene) vs. Polar (e.g., THF)VariesThe solvent can stabilize one of the competing transition states over the other, affecting the N/O ratio.[6]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis with Acid Catalysis

This protocol describes a general method for the synthesis of a substituted quinoline, which typically favors the intended cyclization over side reactions.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Carbonyl compound with an α-methylene group (1.2 mmol)

  • p-Toluenesulfonic acid (0.1 mmol, 10 mol%)

  • Toluene or solvent-free conditions

Procedure:

  • Combine the 2-aminoaryl aldehyde/ketone and the carbonyl compound in a reaction vessel.

  • If using a solvent, add toluene (5 mL).

  • Add the p-toluenesulfonic acid catalyst.

  • Heat the mixture to reflux (if using toluene) or to 100-120 °C (if solvent-free) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a solid precipitates, filter and wash with a cold solvent (e.g., ethanol).

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Protocol 2: N-Protection of an Aniline using Acetylation

This protocol is useful for temporarily deactivating the amino group to prevent side reactions during subsequent synthesis steps.

Materials:

  • Aniline derivative (1.0 mmol)

  • Acetic anhydride (1.2 mmol) or Acetyl chloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the aniline derivative in DCM in a round-bottom flask.

  • Add pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, then with a dilute HCl solution to remove excess pyridine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-acetylated aniline, which can often be used in the next step without further purification.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the large-scale synthesis of quinolines. Our resources are designed to help you navigate potential challenges, ensure operational safety, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which quinoline synthesis methods are known for being highly exothermic?

A1: The Skraup and Doebner-von Miller syntheses are notoriously exothermic and require rigorous control, especially on a large scale.[1][2] The Skraup reaction, in particular, involves the highly energetic dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by further heat-releasing steps.[1] The reaction has a reputation for being violent and can easily become uncontrollable if not managed properly.

Q2: What is a "runaway reaction" and how can it be prevented in quinoline synthesis?

A2: A runaway reaction is an uncontrollable, self-heating process where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of hazardous materials.[3] In quinoline synthesis, particularly the Skraup and Doebner-von Miller reactions, this can be triggered by improper mixing, insufficient cooling, or incorrect reagent addition rates.[3][4] Prevention strategies include ensuring adequate cooling capacity, implementing robust process control and monitoring, and having emergency procedures like quench systems in place.[5]

Q3: What is the role of ferrous sulfate (FeSO₄) in the Skraup synthesis?

A3: Ferrous sulfate is a crucial moderator used to control the violent exothermic nature of the Skraup reaction.[6][7] It is believed to act as an oxygen carrier, which helps to regulate the rate of the oxidation step.[8] By slowing down the oxidation, the overall reaction rate is moderated, preventing a sudden and dangerous release of energy, which is especially critical for large-scale operations.[1]

Q4: Can alternative reagents be used to reduce the exothermicity of the Skraup reaction?

A4: Yes, in some cases, using a different oxidizing agent, such as arsenic acid instead of nitrobenzene, can result in a less violent reaction.[6] Additionally, the use of moderators like boric acid or acetic acid can also help to control the reaction's vigor.[2][7]

Q5: How does temperature control impact the Doebner-von Miller reaction?

A5: While the Doebner-von Miller reaction often requires heating, excessive temperatures can promote the polymerization of the α,β-unsaturated aldehyde or ketone, leading to the formation of tar and a significant reduction in yield.[9] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or the gradual addition of reagents can also help manage any exothermic events.

Troubleshooting Guides

Issue 1: Runaway Exothermic Reaction

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature and pressure.

  • Vigorous, and potentially violent, boiling of the reaction mixture.

  • Release of fumes or vapors from the reaction vessel.

Possible Causes:

  • Inadequate cooling or failure of the cooling system.

  • Too rapid addition of a reactant, especially the acid catalyst.

  • Insufficient mixing leading to localized "hot spots."

  • Incorrect order of reagent addition.

Solutions:

  • Immediate Actions:

    • If it is safe to do so, immediately enhance cooling by immersing the flask in an ice-water bath.

    • Be prepared for a sudden increase in pressure and ensure proper venting is in place.

    • Always use a blast shield for protection.[6]

  • Preventative Measures:

    • Use of Moderators: For the Skraup synthesis, the addition of ferrous sulfate (FeSO₄) is critical to moderate the reaction's exothermicity.[6]

    • Controlled Reagent Addition: Add reagents, particularly concentrated acids, slowly and in a controlled manner with efficient cooling.[6]

    • Gradual Heating: Initiate the reaction with gentle heating. Once the exotherm begins, remove the external heat source. The reaction's own heat should sustain it for a period. Reapply heat only after the initial exotherm has subsided.[6]

    • Ensure Efficient Stirring: Use a powerful mechanical stirrer to ensure the reaction mixture is homogeneous and to help dissipate heat effectively.

Issue 2: Low Yield and Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar.

  • Product isolation is difficult, leading to a significantly lower yield of the desired quinoline.

Possible Causes:

  • Skraup & Doebner-von Miller: Harsh acidic conditions and high temperatures can catalyze the polymerization of acrolein or other α,β-unsaturated carbonyl compounds.[9]

  • Friedländer Synthesis: Self-condensation (aldol condensation) of the ketone reactant can be a significant side reaction, particularly under basic conditions.[9]

  • Combes Synthesis: The use of unsymmetrical β-diketones can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Solutions:

  • Optimize Temperature: Carefully control the reaction temperature to the lowest effective level to minimize side reactions.[9]

  • Use of Moderators (Skraup): The addition of ferrous sulfate can help control the reaction rate and reduce charring.

  • Purification: For tarry crude products, steam distillation is a common and effective method to isolate the volatile quinoline derivative from non-volatile tars.[9] Subsequent extraction and purification by vacuum distillation or chromatography may be necessary.

Quantitative Data on Reaction Parameters

The following tables provide a comparative overview of reported yields for various quinoline synthesis methods. These values are intended as a general guide, and actual yields may vary based on specific substrates and reaction conditions.

Table 1: Representative Yields for Skraup Synthesis [1]

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75
m-ToluidineArsenic Pentoxide5-Methyl- & 7-Methylquinoline (mixture)60-65
p-AnisidineArsenic Pentoxide6-Methoxyquinoline65-72
p-ChloroanilineArsenic Pentoxide6-Chloroquinoline75

Table 2: Representative Yields for Doebner-von Miller Synthesis [1]

Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystProductYield (%)
AnilineCrotonaldehydeHCl2-Methylquinoline (Quinaldine)70-75
AnilineMethyl Vinyl KetoneHCl/ZnCl₂4-Methylquinoline (Lepidine)60-65
p-ToluidineCrotonaldehydeHCl2,6-Dimethylquinoline68-73
m-NitroanilineAcroleinH₂SO₄7-Nitroquinoline~50

Table 3: Representative Yields for Friedländer Synthesis [1]

2-Aminoaryl CarbonylMethylene ComponentCatalyst/ConditionsProductYield (%)
2-AminobenzaldehydeAcetoneaq. NaOH2-Methylquinoline70
2-AminobenzaldehydeAcetaldehydeaq. NaOHQuinoline~60
2-AminoacetophenoneEthyl AcetoacetatePiperidine, 150 °C2-Methyl-3-carbethoxyquinoline95
2-Amino-5-chlorobenzophenoneAcetophenoneKOH, EtOH, reflux2-Phenyl-6-chloroquinoline85-90

Experimental Protocols

Protocol 1: Large-Scale Skraup Synthesis of Quinoline[1][6]

Warning: This reaction is highly exothermic and can become violent. It should only be performed by trained personnel with appropriate safety measures in place, including a blast shield and emergency cooling capabilities.

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.4 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate heptahydrate (catalytic amount, e.g., 10 g)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a robust mechanical stirrer, a large-bore reflux condenser, and a dropping funnel, cautiously add the concentrated sulfuric acid to the glycerol while cooling in an ice bath.

  • To this mixture, add the aniline, followed by the ferrous sulfate.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and may begin to boil vigorously without external heating. Be prepared to cool the flask if the reaction becomes too violent.

  • Slowly add the nitrobenzene through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.

  • After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the quinoline base.

  • Isolate the crude quinoline by steam distillation. The product will co-distill with water.

  • Separate the organic layer from the distillate, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and purify by vacuum distillation.

Protocol 2: Large-Scale Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)[1]

Materials:

  • Aniline (1.0 mol)

  • Crotonaldehyde (1.2 mol)

  • Concentrated Hydrochloric Acid (sufficient to form the aniline salt)

  • Zinc Chloride (catalytic amount)

Procedure:

  • In a large, three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of aniline hydrochloride by slowly adding concentrated hydrochloric acid to aniline with cooling.

  • Gently heat the aniline salt solution to reflux.

  • Slowly add the crotonaldehyde through the dropping funnel to the refluxing solution over 1-2 hours. This controlled addition is crucial to manage the exotherm and minimize polymerization.

  • After the addition is complete, add a catalytic amount of zinc chloride.

  • Continue to reflux the mixture for an additional 2-3 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a strong base (e.g., NaOH solution) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Protocol 3: General Procedure for Combes Quinoline Synthesis[10]

Materials:

  • Aniline derivative

  • β-Diketone

  • Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

  • In a round-bottom flask, mix the aniline and the β-diketone.

  • With cooling, slowly add the strong acid catalyst to the mixture.

  • Heat the reaction mixture at a specified temperature for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., ammonia or sodium hydroxide solution). The product may precipitate out.

  • If the product precipitates, collect it by filtration. If it is an oil, extract it with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: General Procedure for Friedländer Quinoline Synthesis[10]

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Compound containing an α-methylene group

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)

  • Suitable solvent (e.g., ethanol, toluene, or acetic acid)

Procedure:

  • In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the compound with the α-methylene group in the chosen solvent.

  • Add a catalytic amount of the acid or base.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may crystallize out.

  • If the product crystallizes, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizing Workflows and Logical Relationships

Exothermic_Reaction_Troubleshooting Troubleshooting Exothermic Events in Quinoline Synthesis start Exothermic Event Detected (Rapid Temperature/Pressure Rise) check_cooling Is Cooling System Functioning Optimally? start->check_cooling enhance_cooling Enhance Cooling: - Immerse in Ice Bath - Increase Coolant Flow check_cooling->enhance_cooling No check_addition Is Reagent Addition Rate Correct? check_cooling->check_addition Yes enhance_cooling->check_addition runaway Runaway Condition: - Evacuate Area - Follow Emergency Protocol enhance_cooling->runaway If temp continues to rise stop_addition Immediately Stop Reagent Addition check_addition->stop_addition No check_stirring Is Stirring Adequate? check_addition->check_stirring Yes stop_addition->check_stirring stop_addition->runaway If temp continues to rise increase_stirring Increase Stirring Rate check_stirring->increase_stirring No controlled Reaction Under Control check_stirring->controlled Yes check_stirring->runaway Yes, but still uncontrolled increase_stirring->controlled increase_stirring->runaway If temp continues to rise

Caption: A logical workflow for troubleshooting exothermic events.

Skraup_Synthesis_Workflow Skraup Synthesis Workflow for Exotherm Management prep 1. Prepare Reaction Vessel (Flask, Stirrer, Condenser, Funnel) charge 2. Charge Glycerol, Aniline, and FeSO₄ Moderator prep->charge cool_acid 3. Cool Mixture in Ice Bath and Slowly Add H₂SO₄ charge->cool_acid gentle_heat 4. Gentle Heating to Initiate cool_acid->gentle_heat exotherm 5. Exothermic Reaction Starts (Boiling without external heat) gentle_heat->exotherm remove_heat 6. Remove External Heat Source exotherm->remove_heat monitor 7. Monitor Reaction (Assist with cooling if needed) remove_heat->monitor reflux 8. Reapply Heat for Complete Reaction monitor->reflux workup 9. Cooldown and Workup reflux->workup

Caption: Workflow for the Skraup synthesis with exotherm management.

Doebner_von_Miller_Workflow Doebner-von Miller Synthesis Workflow for Exotherm Management prep 1. Prepare Aniline Salt Solution in Reaction Vessel heat_reflux 2. Heat Aniline Salt Solution to Reflux prep->heat_reflux slow_add 3. Slow, Controlled Addition of α,β-Unsaturated Carbonyl heat_reflux->slow_add monitor 4. Monitor Temperature and Maintain Gentle Reflux slow_add->monitor catalyst 5. Add Catalyst (e.g., ZnCl₂) monitor->catalyst reflux 6. Continue Reflux until Reaction is Complete (TLC) catalyst->reflux workup 7. Cooldown, Neutralize, and Workup reflux->workup

Caption: Workflow for the Doebner-von Miller synthesis.

References

Refining the work-up procedure for the isolation of 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the work-up and purification of 7-Methoxy-2-methylquinoline. The information is presented in a question-and-answer format to address specific challenges encountered during the experimental process.

Troubleshooting Guide

Issue 1: The reaction mixture is a thick, dark tar, making product isolation difficult.

  • Question: I've completed my Skraup or Doebner-von Miller synthesis of this compound, but the result is a viscous, tarry substance. How can I effectively isolate my product?

  • Answer: Tar formation is a common issue in these reactions due to the strongly acidic and oxidizing conditions.[1] To isolate the product, follow these steps:

    • Dilution: Carefully and slowly pour the cooled reaction mixture into a large volume of cold water or crushed ice with vigorous stirring. This will help to dissipate heat and break up some of the tars.

    • Neutralization: Slowly neutralize the acidic mixture with a concentrated base solution, such as 50% sodium hydroxide (NaOH), until the pH is basic (pH 8-9).[1] This step should be performed in an ice bath to control the exothermic reaction.

    • Extraction vs. Steam Distillation:

      • For volatile quinolines: Steam distillation is a highly effective method to separate the product from non-volatile tars.[2]

      • For less volatile quinolines or when steam distillation is not feasible: Proceed with solvent extraction. Use a robust organic solvent like dichloromethane or ethyl acetate to extract the product from the aqueous mixture. Multiple extractions will be necessary to ensure a good recovery.

Issue 2: Low yield of this compound after work-up.

  • Question: After performing the extraction and purification, my final yield of this compound is very low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthesis and work-up process. Consider the following:

    • Incomplete Reaction: Ensure the initial reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).

    • Emulsion Formation during Extraction: The presence of tars can lead to the formation of stable emulsions during solvent extraction, trapping the product. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite.

    • Product Loss during Neutralization: If the pH is not carefully controlled during neutralization, some product may be lost. For quinolines, it's crucial to ensure the final solution is basic to deprotonate the quinolinium salt and allow for efficient extraction into the organic phase.[3]

    • Inefficient Extraction: Ensure you are using a sufficient volume of extraction solvent and performing multiple extractions (e.g., 3-4 times).

Issue 3: The isolated product is impure, showing multiple spots on TLC.

  • Question: My isolated this compound is not pure. What are the best methods for purification?

  • Answer: The crude product will likely contain unreacted starting materials, regioisomers, and other byproducts. The following purification techniques are recommended:

    • Column Chromatography: This is the most common and effective method for purifying quinoline derivatives. A silica gel column is typically used. The choice of eluent is critical and should be optimized using TLC. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[4]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

    • Acid-Base Extraction: This technique can be used to remove neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, basified, and the pure product re-extracted with an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up procedure for a Skraup/Doebner-von Miller synthesis of a methoxy-substituted quinoline?

A1: A general procedure, based on the synthesis of similar compounds, is as follows:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into a beaker containing crushed ice with constant stirring.

  • Neutralize the acidic solution to a pH of approximately 5.5 with a 50% sodium hydroxide solution while cooling in an ice bath.[5]

  • If a significant amount of resinous material is present, it may float to the top and can be removed by decantation.[5]

  • Filter the mixture and wash the collected solids/residue with distilled water.[5]

  • Wash the filter cake with ethyl acetate.[5]

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.[5]

  • Combine all the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography or vacuum distillation.

Q2: How does the methoxy group on the aniline precursor affect the Skraup/Doebner-von Miller reaction and work-up?

A2: The methoxy group is an electron-donating group, which can influence the regioselectivity of the cyclization. In the case of m-anisidine as a precursor, a mixture of 5-methoxy and 7-methoxyquinolines can be formed. The work-up procedure itself is generally not significantly altered by the methoxy group, but the purification step will be crucial to separate any isomeric products.

Q3: What are the key safety precautions to take during the work-up of a Skraup reaction?

A3: The Skraup reaction is notoriously exothermic and can be violent.[6] During the work-up:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the concentrated sulfuric acid reaction mixture is highly exothermic. Perform this step slowly, with efficient stirring, and in an ice bath.

  • Neutralization with a strong base is also very exothermic and should be done with extreme care and cooling.

Q4: What TLC conditions are suitable for monitoring the purification of this compound?

A4: A good starting point for TLC analysis is a silica gel plate with a mobile phase consisting of a mixture of hexane and ethyl acetate. The ratio can be varied (e.g., 9:1, 4:1, 1:1) to achieve good separation of the product from impurities. Visualization can be done under a UV lamp (254 nm).

Data Presentation

ParameterCondition/ReagentExpected Outcome/ReasonReference
Reaction Quenching Poured into ice/waterDilutes acid and dissipates heat[1]
Neutralization pH ~5.5Initial neutralization to precipitate product[5]
Final pH for Extraction Basic (pH 8-9)Ensures quinoline is in free base form for organic extraction[3]
Extraction Solvent Ethyl Acetate / DichloromethaneGood solubility for quinoline derivatives[2][5]
Purification Method Column Chromatography (Silica Gel)Effective for separating isomers and byproducts[4]
Moderators in Reaction Ferrous sulfate / Boric acidControls exothermic nature of the Skraup reaction, reduces tarring[1][5]

Experimental Protocols

Detailed Work-up and Purification of this compound

This protocol is a generalized procedure based on the work-up of similar quinoline syntheses.

  • Quenching the Reaction:

    • Allow the reaction mixture to cool to room temperature in the reaction flask.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Under vigorous stirring, slowly and carefully pour the reaction mixture into the ice/water mixture.

  • Neutralization:

    • Place the beaker in an ice bath to maintain a low temperature.

    • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring.

    • Monitor the pH of the solution using pH paper. Continue adding NaOH until the solution is basic (pH 8-9).

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL for a ~1L aqueous solution).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with a saturated solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Solvent Removal:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Column Chromatography):

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane:ethyl acetate, starting from 95:5).

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the solution onto the column and elute with the chosen solvent system.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start End of Reaction (Crude Mixture) quench Quench (Pour into ice/water) start->quench neutralize Neutralize (Add NaOH to pH 8-9) quench->neutralize extract Extract (Ethyl Acetate) neutralize->extract wash_dry Wash & Dry (Brine, Na2SO4) extract->wash_dry concentrate Concentrate (Rotary Evaporator) wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the work-up and purification of this compound.

troubleshooting_guide problem Problem Encountered tar Thick Tar Formation problem->tar low_yield Low Yield problem->low_yield impure Impure Product (TLC) problem->impure solution_tar Dilute & Neutralize, Steam Distill or Extract tar->solution_tar solution_yield Check Reaction Completion, Break Emulsions, Optimize pH low_yield->solution_yield solution_impure Column Chromatography, Recrystallization, Acid-Base Extraction impure->solution_impure

Caption: Troubleshooting logic for common issues in this compound isolation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Methoxy-2-methylquinoline and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Among these, 7-methoxy-2-methylquinoline and its analogues have garnered significant interest due to their potential as anticancer and antimicrobial agents. The introduction of a methoxy group at the 7-position and a methyl group at the 2-position of the quinoline ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comparative analysis of the biological activity of this compound and its structurally related analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid in future drug discovery and development efforts.

Quantitative Comparison of Biological Activity

The biological activity of this compound and its analogues has been evaluated against various cancer cell lines and microbial strains. The following tables summarize the cytotoxic (IC50) and antimicrobial (MIC) activities of these compounds, providing a quantitative basis for comparison.

Table 1: Anticancer Activity (IC50 in µM) of 7-Methoxyquinoline Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one NCI-H460Sub-nanomolar (10⁻¹⁰ M level)[1]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colon)0.33[2]
Caco-2 (Colon)0.51[2]
AGS (Gastric)3.6[2]
PANC-1 (Pancreatic)18.4[2]
SMMC-7721 (Liver)9.7[2]
6-Fluoro-2-phenylquinoline HeLa (Cervical)8.3[3]
MCF-7 (Breast)45.12[3]
A549 (Lung)55.67[3]
PC3 (Prostate)40.12[3]
6-Chloro-2-phenylquinoline HeLa (Cervical)51.12[3]
MCF-7 (Breast)64.21[3]
A549 (Lung)72.34[3]
PC3 (Prostate)31.37[3]
6-Bromo-2-phenylquinoline PC3 (Prostate)34.34[3]
Quinoline-dihydrazone derivative 3b MCF-7 (Breast)7.016[4]
Quinoline-dihydrazone derivative 3c MCF-7 (Breast)7.05[4]

Table 2: Antimicrobial Activity (MIC in µg/mL) of 7-Methoxyquinoline Analogues

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) E. coli7.812[3]
C. albicans31.125[3]
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfadiazine) benzenesulfonamide (3d) E. coli31.25[3]
4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamerazine) benzenesulfonamide (3c) E. coli62.50[3]
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(benzyloxy)quinolin-4-amine (Compound 7) MRSA1.5[5]
MRSE3.0[5]
VRE1.5[5]
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine (Compound 8) MRSA3.0[5]
Quinoline-based hydroxyimidazolium hybrid (7b) S. aureus2[6]
M. tuberculosis H37Rv10[6]
Quinoline-based hydroxyimidazolium hybrid (7a) M. tuberculosis H37Rv20[6]
Quinoline-2-one derivative (6c) MRSA0.75
VRE0.75
MRSE2.50

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][7][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) and untreated cells are also included. The plates are then incubated for an additional 24 to 72 hours.[8]

  • MTT Addition: A stock solution of MTT (5 mg/mL in PBS) is prepared. After the treatment incubation, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours.[4]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[8] The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[9]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][10]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard for bacteria) is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension. Growth and sterility controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for yeasts.[6][11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of quinoline analogues.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->AKT Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by quinoline derivatives.

Experimental_Workflow_MTT Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Quinoline Analogues Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: General workflow for determining anticancer activity using the MTT assay.

Conclusion

The comparative analysis of this compound and its analogues reveals a class of compounds with significant potential in the development of novel anticancer and antimicrobial therapeutics. The presented data highlights the influence of various substitutions on the quinoline core, affecting both the potency and spectrum of activity. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field, providing a solid foundation for the design and evaluation of new, more effective quinoline-based drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic index of these promising compounds.

References

Validating the Structure of Synthesized 7-Methoxy-2-methylquinoline: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of 7-Methoxy-2-methylquinoline, a quinoline derivative of interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and a clear workflow to demonstrate the power of 2D NMR in providing unequivocal structural elucidation.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The precise substitution pattern on the quinoline scaffold is crucial for its biological function. Therefore, rigorous structural verification of synthesized quinoline derivatives is paramount. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex substitution patterns and overlapping signals can lead to ambiguity. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by revealing through-bond correlations between nuclei, allowing for the definitive assembly of the molecular structure.

2D NMR for Structural Elucidation of this compound

To illustrate the efficacy of 2D NMR, we present a comprehensive analysis of the synthesized this compound. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and the key correlations observed in COSY, HSQC, and HMBC spectra.

Data Presentation: 2D NMR Spectral Data

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2-CH₃2.72s25.1
37.15d121.5
47.95d136.0
57.58d128.0
67.29dd124.5
7-OCH₃3.91s55.4
87.05d107.2
4a--148.5
5a--120.8
7--159.0
8a--126.8
2--158.3

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). s = singlet, d = doublet, dd = doublet of doublets.

Table 2: Key 2D NMR Correlations for this compound

ExperimentCorrelation TypeKey Observed CorrelationsInterpretation
COSY ¹H-¹HH-3 with H-4; H-5 with H-6; H-6 with H-5 and H-8 (weak)Confirms the connectivity of adjacent protons in the quinoline ring system.
HSQC ¹H-¹³C (one bond)H-3 with C-3; H-4 with C-4; H-5 with C-5; H-6 with C-6; H-8 with C-8; 2-CH₃ with C-2-CH₃; 7-OCH₃ with C-7-OCH₃Directly links each proton to its attached carbon atom, confirming the carbon backbone.
HMBC ¹H-¹³C (multiple bonds)2-CH₃ with C-2 and C-3; H-3 with C-2, C-4, and C-4a; H-4 with C-2, C-4a, and C-5; H-5 with C-4, C-5a, and C-7; H-8 with C-5a, C-6, and C-7; 7-OCH₃ with C-7Establishes the long-range connectivity, piecing together the entire molecular framework, including the positions of the methyl and methoxy substituents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.

General Sample Preparation

Approximately 10-15 mg of the synthesized this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated.

  • ¹³C NMR: A proton-decoupled experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • COSY (Correlation Spectroscopy): A gradient-selected COSY experiment was run. The spectral widths in both dimensions were set to 12 ppm. 256 t₁ increments were collected with 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment was performed. The spectral width in the ¹H dimension was 12 ppm and in the ¹³C dimension was 165 ppm. 256 t₁ increments were collected with 16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz was used. The spectral widths were 12 ppm for ¹H and 220 ppm for ¹³C. 400 t₁ increments were collected with 32 scans per increment.

Mandatory Visualization: 2D NMR Structural Validation Workflow

The logical flow of validating a synthesized structure using 2D NMR is a systematic process. The following diagram, generated using Graphviz, illustrates this workflow.

G Synthesis Synthesize 7-Methoxy- 2-methylquinoline Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolve in CDCl3) Purification->SamplePrep OneD_NMR 1D NMR Acquisition (¹H and ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR ProcessData Process NMR Data (FT, Phasing, Baseline Correction) TwoD_NMR->ProcessData AssignSignals Assign Signals using COSY, HSQC, HMBC ProcessData->AssignSignals StructureValidation Validate Structure AssignSignals->StructureValidation

Workflow for 2D NMR structural validation.

Comparison with Alternative Structural Validation Methods

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.

Table 3: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity (through-bond correlations), stereochemistry.Provides a complete and unambiguous solution-state structure. Non-destructive.Requires a relatively pure sample and a sufficient quantity of material. Can be time-consuming.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs.High sensitivity, requires very small sample amounts. Provides rapid confirmation of molecular formula.Does not provide definitive information on isomer connectivity. Fragmentation can be complex and difficult to interpret for novel structures.
X-ray Crystallography Precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.Provides the "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform. Good for identifying key functional moieties (e.g., C=O, O-H, N-H).Provides limited information on the overall molecular skeleton and connectivity. Not suitable for distinguishing between isomers with the same functional groups.

Conclusion

For the definitive structural validation of synthesized organic molecules like this compound, 2D NMR spectroscopy stands out as an indispensable technique. The combination of COSY, HSQC, and HMBC experiments provides a detailed and unambiguous map of the atomic connectivity, resolving ambiguities that may arise from 1D NMR alone. While techniques like mass spectrometry and X-ray crystallography offer valuable complementary data, particularly for confirming molecular weight and providing solid-state structural information, 2D NMR is unparalleled in its ability to deliver a comprehensive structural picture in the solution phase, which is often more relevant to the compound's behavior in biological systems. For researchers in drug discovery and development, mastering the application and interpretation of 2D NMR data is essential for ensuring the integrity and accuracy of their scientific findings.

A Comparative Guide to the Anticancer Potential of Quinoline Derivatives: Evaluating 7-Methoxy-2-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including significant potential in oncology.[1] Quinoline derivatives have demonstrated the ability to combat cancer through diverse mechanisms such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting the formation of new blood vessels (angiogenesis).[2] This guide provides a comparative analysis of the anticancer properties of various quinoline derivatives, with a particular focus on analogs of 7-Methoxy-2-methylquinoline.

Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activity of this compound. Therefore, this guide presents a comparative analysis of structurally related quinoline derivatives to provide insights into its potential efficacy and mechanisms of action. The presented data, collated from various studies, should be interpreted with caution due to potential variations in experimental conditions.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of quinoline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various quinoline derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of 2-Substituted Quinoline Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
1 2-ArylquinolinePC3 (Prostate)31.37[1]
2 2-ArylquinolineHeLa (Cervical)8.3[1]
3 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)34.34[1]
4 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.35[3]
5 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal)0.54[3]

Table 2: Cytotoxicity of 7-Substituted and Other Quinoline Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
6 7-Fluoro-4-anilinoquinolineBGC823 (Gastric)8.32[4]
7 7-Fluoro-4-anilinoquinolineHeLa (Cervical)10.18[4]
8 8-Methoxy-4-anilinoquinolineBGC823 (Gastric)4.65[4]
9 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0[5]
10 7-methyl-8-nitro-quinolineCaco-2 (Colorectal)1.87[6]
11 8-nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)0.53[6]

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of the anticancer properties of chemical compounds. Below are detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the quinoline derivatives. Control wells with untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with quinoline derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the quinoline derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with quinoline derivatives B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Caption: Workflow for apoptosis detection.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the quinoline derivatives and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat cells with quinoline derivatives B Harvest and fix cells in ethanol A->B C Wash and resuspend cells B->C D Stain with Propidium Iodide and RNase A C->D E Analyze DNA content by flow cytometry D->E F Determine cell cycle phase distribution E->F PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Quinoline Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGFR_Pathway cluster_pathway EGFR Signaling Pathway Inhibition Quinoline Quinoline Derivative EGFR EGFR Quinoline->EGFR Inhibition EGF EGF EGF->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation VEGF_Pathway cluster_pathway VEGF Signaling Pathway Inhibition Quinoline Quinoline Derivative VEGFR VEGFR Quinoline->VEGFR Inhibition VEGF VEGF VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis

References

Cross-Validation of Analytical Methods for the Quantification of 7-Methoxy-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation and comparison of three common analytical techniques for the quantification of 7-Methoxy-2-methylquinoline: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters.

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of quinoline derivatives, providing a benchmark for what can be expected during the method validation for this compound.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Measurement of light absorbance at a specific wavelength.
Specificity HighVery HighLow to Moderate
Linearity (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) ~ 5-10 ng/mL~ 0.1-1 ng/mL~ 1 µg/mL
Limit of Quantification (LOQ) ~ 15-30 ng/mL~ 0.5-5 ng/mL~ 3 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput ModerateModerateHigh
Cost ModerateHighLow

Table 2: Optimal Conditions for Each Analytical Method

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Stationary Phase C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)Quartz cuvette (1 cm path length)
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient or isocratic)Helium-
Detection Wavelength/Mode 254 nmElectron Ionization (EI), Selected Ion Monitoring (SIM)275 nm (indicative, requires experimental determination)
Temperature 30°C (Column)Temperature programmed ovenAmbient
Flow Rate 1.0 mL/min1.0 mL/min-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1][2]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][2]

  • Inlet Temperature: 250°C.[2]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injection Mode: Splitless injection.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

  • Scan Range: m/z 50-300.[2]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a known concentration.

UV-Vis Spectrophotometry

This technique provides a rapid and cost-effective method for the quantification of this compound in simple matrices where interfering substances are minimal. A tri-wavelength method can be developed to minimize background interference.[3]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvette: 1 cm path length quartz cuvettes.

  • Solvent: A suitable UV-grade solvent such as methanol or ethanol.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement Wavelength: Use the determined λmax for quantification.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods and a typical signaling pathway where a quinoline derivative might be investigated.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Comparison Phase Define_Requirements Define Analytical Requirements Select_Methods Select Candidate Methods (HPLC, GC-MS, UV-Vis) Define_Requirements->Select_Methods Define_Validation_Parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) Select_Methods->Define_Validation_Parameters Method_Development Method Development & Optimization for each technique Define_Validation_Parameters->Method_Development Method_Validation Individual Method Validation Method_Development->Method_Validation Cross_Validation_Experiments Cross-Validation Experiments (Analysis of same samples by all methods) Method_Validation->Cross_Validation_Experiments Data_Analysis Statistical Analysis of Results (e.g., t-test, F-test) Cross_Validation_Experiments->Data_Analysis Performance_Comparison Compare Performance Characteristics Data_Analysis->Performance_Comparison Method_Selection Select Optimal Method for Intended Use Performance_Comparison->Method_Selection SignalingPathwayExample Hypothetical Signaling Pathway Inhibition by a Quinoline Derivative Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes Quinoline This compound Quinoline->Kinase_B inhibits

References

Comparing the efficacy of different catalysts for 7-Methoxy-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the quinoline scaffold is a critical step. This guide provides a comparative analysis of various catalytic systems for the synthesis of 7-Methoxy-2-methylquinoline, a key intermediate in numerous pharmaceutical compounds. The efficacy of different catalysts is evaluated based on reaction yields, conditions, and substrate scope, with supporting experimental data and protocols.

Comparison of Catalytic Systems

The synthesis of this compound can be approached through several established methods, each employing distinct catalytic systems. The choice of catalyst significantly impacts the reaction's efficiency, yield, and environmental footprint. Below is a summary of different catalytic approaches, extrapolated from the synthesis of analogous quinoline derivatives.

Catalytic SystemReaction TypeSubstratesReaction ConditionsYieldAdvantagesDisadvantages
Brønsted/Lewis Acids Doebner-von Millerm-Anisidine, CrotonaldehydeStrong acid (e.g., HCl, H₂SO₄)Moderate to GoodWell-established, readily available catalystsHarsh conditions, potential for tar formation[1]
Dual Catalyst: FeCl₃/SiO₂ + ZnCl₂ One-pot condensationSubstituted anilines, α,β-unsaturated ketonesAcetic acid, 70-75°C then reflux~60-65% (for analogous systems)[2]One-pot procedure, potentially milder conditionsCatalyst preparation required
Palladium(II) Acetate with Ligand Aza-Wacker Oxidative CyclizationSubstituted anilines, allylic alcoholsAir as oxidant, 1,10-phenanthroline as ligand, MethanolUp to 87% (for 2-methylquinolines)[3]High yields, mild conditionsCost of palladium catalyst
Traditional Strong Acids Skraup Synthesism-Anisidine, Glycerol, Oxidizing agentConcentrated H₂SO₄, heatVariableCan be used for unsubstituted heterocyclesViolent reaction, harsh conditions, tar formation[4][5]

Experimental Protocols

Detailed methodologies for key synthetic routes provide a practical basis for laboratory application.

Doebner-von Miller Synthesis of a 6-Methoxy-2-arylquinoline-4-carboxylic acid Derivative

This one-step reaction provides a framework for the synthesis of methoxy-substituted quinolines.

Materials:

  • Substituted benzaldehyde (9.45 mmol)

  • Pyruvic acid (1.26 g, 14.3 mmol)

  • p-Anisidine (9.45 mmol)

  • Ethanol (5 ml)

Procedure:

  • A solution of the appropriate benzaldehyde and pyruvic acid in ethanol is heated for 30 minutes.

  • p-Anisidine is then added to the solution, and the mixture is refluxed overnight.

  • After cooling, the precipitate formed is filtered.

  • The collected solid is washed with ethanol and hexane.

  • The product is recrystallized from ethanol[6].

Palladium-Catalyzed Aza-Wacker Synthesis of 2-Methylquinolines

This method offers a high-yield, milder alternative to traditional acid-catalyzed reactions.

Materials:

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Methanol

  • Air (as oxidant)

Procedure:

  • The aniline derivative, Pd(OAc)₂, and 1,10-phenanthroline are combined in methanol.

  • The reaction is stirred under an air atmosphere.

  • Reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

  • Upon completion, the product is isolated and purified[3].

One-Pot Synthesis using a Dual Catalyst System

This procedure utilizes a combination of a supported catalyst and a Lewis acid for the synthesis of quinoline derivatives.

Materials:

  • Substituted aniline (e.g., 2-chloroaniline, 7.8 mmol)

  • Ferric chloride on silica (silferc)

  • Methyl vinyl ketone (MVK) (0.63 g, 9 mmol)

  • Anhydrous zinc chloride (1.12 g, 8.2 mmol)

  • Acetic acid (10 ml)

Procedure:

  • To a stirred solution of the substituted aniline in acetic acid, activated silferc is added under a nitrogen atmosphere.

  • The reaction mixture is stirred for 5 minutes, and MVK is added slowly over 15 minutes.

  • The mixture is heated to 70-75°C for one hour.

  • Anhydrous zinc chloride is then added, and the reaction is refluxed for an additional two hours.

  • After cooling, the mixture is filtered, basified with 10% NaOH solution, and extracted with ethyl acetate.

  • The organic layers are dried and evaporated to yield the product[2].

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the key synthetic pathways discussed.

Doebner_von_Miller_Workflow cluster_reactants Reactants cluster_catalyst Catalyst m_anisidine m-Anisidine reaction Doebner-von Miller Reaction m_anisidine->reaction crotonaldehyde Crotonaldehyde crotonaldehyde->reaction acid_catalyst Brønsted or Lewis Acid acid_catalyst->reaction workup Workup & Purification reaction->workup product This compound workup->product

Caption: A logical workflow for the Doebner-von Miller synthesis of this compound.

Aza_Wacker_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System aniline_deriv Aniline Derivative reaction Aza-Wacker Oxidative Cyclization aniline_deriv->reaction allylic_alcohol Allylic Alcohol allylic_alcohol->reaction pd_catalyst Pd(OAc)₂ pd_catalyst->reaction ligand 1,10-Phenanthroline ligand->reaction oxidant Air (Oxidant) oxidant->reaction workup Workup & Purification reaction->workup product 2-Methylquinoline Derivative workup->product

Caption: A logical workflow for the Palladium-catalyzed Aza-Wacker synthesis of 2-methylquinolines.

References

A Comparative Analysis of 7-Methoxy-2-methylquinoline Cytotoxicity: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, serves to highlight this significant data gap and to provide a framework for the types of experimental data and analyses that would be necessary to construct a thorough comparison of the compound's effects in laboratory settings versus living organisms. The information presented below is based on general principles of cytotoxicity testing and data from structurally related, but distinct, quinoline compounds.

In Vitro Cytotoxicity Analysis: A Cellular Perspective

In vitro cytotoxicity assays are the foundational step in assessing the potential of a compound to induce cell death. These experiments utilize cultured cancer cell lines to determine a substance's toxicity and to elucidate its mechanism of action at the cellular level.

Hypothetical Data Presentation: In Vitro Cytotoxicity

Had data been available for 7-Methoxy-2-methylquinoline, it would typically be presented in a format similar to the table below. This table structure allows for a clear comparison of the compound's potency across various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric.

Cell LineCancer TypeIC50 (µM)Exposure Time (hrs)Assay Type
Data Not Available----
Data Not Available----
Data Not Available----
Standard Experimental Protocols for In Vitro Cytotoxicity

A typical experimental workflow for determining in vitro cytotoxicity is as follows:

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with essential nutrients and growth factors.

  • Compound Treatment: Cells are seeded in multi-well plates and, after a period of attachment, are treated with a range of concentrations of the test compound (in this hypothetical case, this compound).

  • Incubation: The treated cells are incubated for a predetermined period, commonly 24, 48, or 72 hours.

  • Viability Assay: A cell viability assay, such as the MTT, SRB, or CellTiter-Glo® assay, is performed to quantify the number of viable cells.

  • Data Analysis: The results are used to calculate the IC50 value, providing a measure of the compound's cytotoxic potency.

InVitro_Workflow cluster_workflow In Vitro Cytotoxicity Experimental Workflow CellCulture 1. Cell Culture CompoundTreatment 2. Compound Treatment CellCulture->CompoundTreatment Incubation 3. Incubation CompoundTreatment->Incubation ViabilityAssay 4. Viability Assay Incubation->ViabilityAssay DataAnalysis 5. Data Analysis (IC50) ViabilityAssay->DataAnalysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

In Vivo Cytotoxicity Analysis: A Systemic Perspective

In vivo studies are crucial for understanding how a compound behaves in a whole, living organism. These experiments, typically conducted in animal models, provide insights into a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics.

Hypothetical Data Presentation: In Vivo Cytotoxicity

For this compound, in vivo data would likely be summarized in a table that details the experimental model, dosing regimen, and observed outcomes, such as tumor growth inhibition and any signs of toxicity.

Animal ModelTumor XenograftDosing RegimenTumor Growth Inhibition (%)Observed Toxicity
Data Not Available----
Data Not Available----
Standard Experimental Protocols for In Vivo Cytotoxicity

The general steps for an in vivo assessment of an anticancer agent are:

  • Xenograft Model: Human cancer cells are implanted into immunocompromised mice to grow as tumors.

  • Compound Administration: Once tumors reach a specific size, the mice are treated with the test compound, a vehicle control, and often a positive control (a known anticancer drug).

  • Monitoring: Tumor size and the general health of the animals are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis.

  • Data Evaluation: The extent of tumor growth inhibition is calculated, and any adverse effects are noted.

InVivo_Workflow cluster_workflow In Vivo Cytotoxicity Experimental Workflow Xenograft 1. Xenograft Model Creation Treatment 2. Compound Administration Xenograft->Treatment Monitoring 3. Tumor & Health Monitoring Treatment->Monitoring Endpoint 4. Endpoint Analysis Monitoring->Endpoint Evaluation 5. Data Evaluation Endpoint->Evaluation

Caption: A standard workflow for in vivo cytotoxicity studies.

Signaling Pathways in Quinoline-Induced Cytotoxicity

While no specific signaling pathways have been identified for this compound, research on other quinoline derivatives suggests several potential mechanisms of action. These often involve the induction of apoptosis (programmed cell death) through various signaling cascades. A hypothetical pathway is illustrated below.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for Quinoline Cytotoxicity cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade Quinoline Quinoline Derivative (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS DNA_Damage DNA Damage Quinoline->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Quinoline->Mito_Dysfunction Bcl2 ↓ Bcl-2 Quinoline->Bcl2 inhibits Bax ↑ Bax Mito_Dysfunction->Bax activates Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of quinoline-induced apoptosis.

Structure-Activity Relationship of 7-Methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-methoxyquinoline derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to offer an objective overview, supported by experimental data, to aid in drug discovery and development.

Anticancer Activity of 7-Methoxyquinoline Derivatives

The 7-methoxyquinoline scaffold is a key pharmacophore in the design of novel anticancer agents, often targeting crucial signaling pathways involved in tumor progression. The following table summarizes the in vitro cytotoxic activity of various 7-methoxyquinoline and related quinoline derivatives against several cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
1a 7-Fluoro-4-anilinoquinolineH3-BromoBGC8233.63[1]
1b 7-Fluoro-4-anilinoquinolineH3-ChloroBGC8234.12[1]
1f 7-Fluoro-4-anilinoquinolineH3-EthynylHeLa10.18[1]
1f 7-Fluoro-4-anilinoquinolineH3-EthynylBGC8238.32[1]
2i 8-Methoxy-4-anilinoquinolineIsopropylHHeLa7.15[1]
2i 8-Methoxy-4-anilinoquinolineIsopropylHBGC8234.65[1]
Gefitinib 4-Anilinoquinazoline--HeLa17.12[1]
Gefitinib 4-Anilinoquinazoline--BGC82319.27[1]

Note: The data highlights that substitutions on the 4-anilino ring and at other positions of the quinoline core significantly influence the anticancer activity. For instance, compounds 1a-g , 2c , 2e , and 2i exhibited superior cytotoxic activities against the BGC823 cell line compared to the reference drug Gefitinib.[1] Notably, compound 2i , an 8-methoxy-4-anilinoquinoline derivative, showed remarkable inhibitory effects on both HeLa and BGC-823 cells.[1]

Many of these quinoline derivatives exert their anticancer effects by inhibiting key protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activates PI3K PI3K Dimerization->PI3K Activates Quinoline 7-Methoxyquinoline Derivative Quinoline->Dimerization Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

Antimicrobial Activity of 7-Methoxyquinoline Derivatives

7-Methoxyquinoline derivatives have also been investigated for their potential as antimicrobial agents. A notable series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives has shown promising activity against various pathogenic microbes.

Table 2: Antimicrobial Activity of 4-((7-Methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide Derivatives

Compound IDSulfonamide Substituent (R)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
3a Sulfanilamide>500>500[2][3]
3c Sulfaguanidine15.62562.5[2][3]
3d Sulfapyridine15.62531.25[2][3]
3l Sulfamethazine7.81231.125[2][3]

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of these derivatives is significantly influenced by the nature of the substituent on the sulfonamide moiety.[2] Compound 3l , bearing a sulfamethazine group, demonstrated the highest activity against E. coli.[2][3] In general, derivatives with heterocyclic substituents on the sulfonamide nitrogen showed better activity compared to those with open-chain substituents.[2]

Synthesis_Workflow start 4-Chloro-7-methoxyquinoline (1) reagent Substituted Sulfonamide (2a-s) DMF, Reflux start->reagent Reacts with product 4-((7-Methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide (3a-s) reagent->product Yields evaluation Antimicrobial & Antibiofilm Activity Evaluation product->evaluation

Synthesis of Antimicrobial Derivatives

Experimental Protocols

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 7-methoxyquinoline derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., E. coli) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The 7-methoxyquinoline derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

The 7-methoxyquinoline scaffold continues to be a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to potent and selective anticancer and antimicrobial compounds. Further optimization of these derivatives, guided by SAR insights and mechanistic studies, holds the potential for the discovery of new and effective drugs.

References

Benchmarking the purity of synthesized 7-Methoxy-2-methylquinoline against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark analysis of a laboratory-synthesized batch of 7-Methoxy-2-methylquinoline against a commercially available standard. The purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount for the reliability and reproducibility of experimental results in drug discovery and scientific research. This document outlines the synthesis protocol, purification methods, and rigorous analytical techniques employed to ascertain and compare the purity profiles of both samples.

Synthesis and Purification of this compound

The laboratory synthesis was performed using the Doebner-von-Miller reaction, a standard method for quinoline synthesis.

Synthesis Protocol:

  • Reactants: p-Anisidine (1.0 eq), Crotonaldehyde (1.2 eq), and an oxidizing agent (e.g., arsenic pentoxide or iodine) in the presence of a catalytic amount of hydrochloric acid.

  • Procedure: The reactants were heated under reflux for 4 hours. The reaction mixture was then cooled, neutralized with a sodium carbonate solution, and extracted with dichloromethane.

  • Purification: The crude product obtained after solvent evaporation was purified using silica gel column chromatography with a hexane-ethyl acetate gradient.

The workflow for the synthesis and purification is illustrated below.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reactants p-Anisidine + Crotonaldehyde + Oxidizing Agent reflux Reaction Under Reflux (4 hours) reactants->reflux workup Neutralization & Dichloromethane Extraction reflux->workup crude Crude Product workup->crude column Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) crude->column pure Synthesized this compound column->pure analysis Purity & Structural Analysis pure->analysis

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods for Purity Assessment

Both the in-house synthesized batch and a commercial standard (>98% purity, acquired from a reputable supplier) were subjected to a battery of analytical tests to determine their purity and structural integrity.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • Instrument: Agilent 1260 Infinity II LC System.

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: 1 mg/mL solution in mobile phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: Shimadzu GCMS-QP2010 Ultra.

    • Column: SH-Rxi-5Sil MS capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: Initial temperature of 80°C held for 2 min, ramped to 280°C at 15°C/min, and held for 5 min.

    • Ionization: Electron Impact (EI) at 70 eV.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance III HD 400 MHz spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Standard: Tetramethylsilane (TMS) as an internal standard.

    • Procedure: Spectra were recorded at 25°C to confirm the chemical structure and identify any proton-containing impurities.

  • Melting Point Analysis:

    • Instrument: Stuart SMP30 melting point apparatus.

    • Procedure: A small amount of crystalline sample was packed into a capillary tube and heated at a rate of 1°C/min near the expected melting point. The range was recorded from the first appearance of liquid to complete liquefaction.

Comparative Data Analysis

The analytical results for the synthesized batch and the commercial standard were compiled for direct comparison. The following workflow was used for the benchmarking process.

cluster_samples Samples for Comparison cluster_testing Analytical Testing cluster_evaluation Evaluation synth Synthesized Batch tests HPLC | GC-MS | ¹H NMR | Melting Point synth->tests comm Commercial Standard comm->tests data Comparative Data Analysis tests->data conclusion Purity Assessment & Benchmarking Conclusion data->conclusion

Caption: Logical workflow for the purity benchmarking process.

Summary of Purity Analysis

The table below summarizes the key purity metrics obtained from the analytical tests.

ParameterSynthesized BatchCommercial StandardMethod
Purity (by HPLC) 98.9%99.2%HPLC
Major Impurity 0.45% (Unidentified)0.31% (Unidentified)HPLC
Volatile Impurities Not DetectedNot DetectedGC-MS
Structural Confirmation Consistent with StructureConsistent with Structure¹H NMR
Melting Point 64-66 °C65-66 °CMelting Point Apparatus

Detailed HPLC Impurity Profile

A detailed breakdown of the HPLC results provides insight into the purity profile of each sample. Purity is calculated based on the area percentage of the main peak.

SampleRetention Time (min)Peak Area (%)Identity
Synthesized Batch 4.2198.90%This compound
3.880.45%Impurity A (Unknown)
5.120.25%Impurity B (Unknown)
Other Minor Peaks0.40%-
Commercial Standard 4.2299.20%This compound
3.900.31%Impurity A (Unknown)
Other Minor Peaks0.49%-

Discussion and Conclusion

The analytical data demonstrates that the laboratory synthesis and subsequent purification via column chromatography yielded this compound with a purity of 98.9%, as determined by HPLC. This result is highly comparable to the commercial standard, which registered a purity of 99.2%.

The ¹H NMR spectra for both samples were superimposable, confirming the correct chemical structure with no observable structural impurities. Furthermore, GC-MS analysis did not detect any residual volatile solvents or byproducts from the synthesis in the final purified product. The melting point of the synthesized batch (64-66 °C) showed a slightly broader range than the commercial standard (65-66 °C), which is consistent with its slightly lower purity, but still falls within an acceptable range for a high-purity compound.

Comparative study of the photophysical properties of different quinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photophysical Properties of Quinolin-2(1H)-one Derivatives

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a prominent class of heterocyclic compounds recognized for their significant biological activities and interesting photophysical properties.[1][2] Their rigid, planar structure often gives rise to desirable fluorescent characteristics, making them valuable as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs).[1] This guide provides a comparative analysis of the photophysical properties of various quinolin-2(1H)-one derivatives, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in this field.

Comparative Photophysical Data

The spectroscopic characteristics of quinolin-2(1H)-one derivatives, such as their absorption and emission wavelengths, are highly sensitive to structural modifications and the solvent environment.[1] The following table summarizes key photophysical parameters for a selection of these derivatives, allowing for a direct comparison of their performance.

Derivative Name/StructureSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Reference
DQ1 (a 7-(diethylamino)quinolin-2(1H)-one derivative)Water with 1% ACN430---< 0.02[3]
DQ2 (a 7-(diethylamino)quinolin-2(1H)-one derivative)Water with 1% ACN410----[3]
Q1 (malonate group)0.1 M phosphate buffer with CH3CN (20%, v/v, pH = 7.4)36646094--[4]
Q2 (malonate group)0.1 M phosphate buffer with CH3CN (20%, v/v, pH = 7.4)36646094--[4]
Q3 (malonate group with methoxy substituent)0.1 M phosphate buffer with CH3CN (20%, v/v, pH = 7.4)402>500>100Higher than Q1, Q2Higher than Q1, Q2[4]
Q4 (dicyanovinyl group)----Highest among Q1-Q4Highest among Q1-Q4[4]
PAV-3 ------[5]
PAV-5 ---2.3%-[5]
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one Toluene325450125--[1]
7-(Diethylamino)quinolone Chalcone (Compound 4a) Dichloromethane425525100--[1]
7-(Diethylamino)quinolone Chalcone (Compound 5a) Dichloromethane435540105--[1]
DQCh ((E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one)------[6]

Experimental Protocols

Detailed and consistent methodologies are crucial for the replication and validation of photophysical data. The following are generalized protocols for the key experiments cited in this guide.

UV-Visible Absorption Spectroscopy
  • Sample Preparation : A stock solution of the quinolin-2(1H)-one derivative is prepared in a suitable solvent (e.g., ethanol, acetonitrile, dichloromethane) at a concentration of approximately 1 mM.[1] From this stock solution, a series of dilutions are made to a final concentration within the micromolar range, ensuring that the maximum absorbance value falls between 0.1 and 1.0 to adhere to the Beer-Lambert law.[1]

  • Instrumentation : UV-Visible absorption spectra are recorded at room temperature using a dual-beam spectrophotometer. A quartz cuvette with a 1 cm path length is typically used.

  • Data Acquisition : The absorbance is scanned over a relevant wavelength range (e.g., 200-800 nm). The solvent used for the sample is also used as the blank reference. The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.

Fluorescence Spectroscopy
  • Sample Preparation : Samples for fluorescence measurements are prepared in a similar manner to those for UV-Vis spectroscopy, often using the same solutions to determine the quantum yield. It is important that the absorbance of the solution at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation : Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The experiment is conducted using a 1 cm path length quartz cuvette.

  • Data Acquisition : The sample is excited at its absorption maximum (λabs), and the emission spectrum is recorded over a longer wavelength range. The wavelength of maximum emission (λem) is then identified. The difference between λem and λabs provides the Stokes shift.

Fluorescence Quantum Yield (ΦF) Determination

The relative method is commonly used to determine the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection : A fluorescent standard with an emission profile similar to the quinolin-2(1H)-one derivative being tested is chosen. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.[7][8]

  • Measurement : The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths). A series of solutions of varying concentrations for both the sample and the standard are prepared, and their absorbance and integrated fluorescence intensity are measured.

  • Calculation : The quantum yield of the sample (Φsample) is calculated using the following equation:[1][9]

    Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts "sample" and "std" refer to the sample and the standard, respectively.[1]

Experimental Workflow

The general workflow for the spectroscopic analysis of quinolin-2(1H)-one derivatives can be visualized as follows:

G Experimental Workflow for Photophysical Characterization A Synthesis of Quinolin-2(1H)-one Derivative B Sample Preparation (Dissolution in appropriate solvent) A->B C UV-Visible Spectroscopy B->C D Fluorescence Spectroscopy B->D J Time-Resolved Fluorescence Spectroscopy (Optional) B->J E Determination of λ_abs C->E H Quantum Yield Measurement (Relative Method) C->H F Determination of λ_em D->F D->H G Calculation of Stokes Shift E->G F->G I Data Analysis and Comparison G->I H->I K Determination of Fluorescence Lifetime (τ) J->K K->I

Caption: General workflow for the spectroscopic analysis of quinolin-2(1H)-one derivatives.

References

A Comparative Guide to the Selectivity of 7-Methoxy-2-methylquinoline-Based Fluorescent Probes for Zinc Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of 7-methoxy-2-methylquinoline-based fluorescent probes, with a specific focus on the widely utilized zinc sensor, Zinquin. We offer an objective comparison of Zinquin's performance against other prominent fluorescent zinc probes, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.

Introduction to this compound Probes for Zinc Sensing

The this compound core structure is a key pharmacophore in the design of fluorescent sensors for divalent metal ions, most notably zinc (Zn²⁺). Zinquin, chemically known as 2-{[2-methyl-8-(p-toluenesulfonamido)quinolin-6-yl]oxy}acetic acid, and its cell-permeable ethyl ester derivative, are prime examples of this class of probes.[1] These sensors are valued for their ability to selectively bind to and signal the presence of labile zinc pools within biological systems. The fluorescence of these quinoline-based probes is significantly enhanced upon chelation with zinc, providing a robust signal for detection and quantification.[2]

The accurate measurement of intracellular zinc is critical for understanding its multifaceted roles in cellular signaling, apoptosis, neurotransmission, and the pathology of various diseases.[3] This guide will delve into the quantitative performance, experimental protocols, and underlying mechanisms of Zinquin, while comparing it to other commonly used fluorescent zinc sensors.

Quantitative Performance Comparison of Fluorescent Zinc Probes

The selection of a fluorescent probe is heavily influenced by its photophysical properties, binding affinity, and selectivity. The following table summarizes key performance indicators for Zinquin and several alternative fluorescent probes used for zinc detection, facilitating a direct comparison of their capabilities.

ProbeCore StructureExcitation (λex) (nm)Emission (λem) (nm)Dissociation Constant (Kd) for Zn²⁺Quantum Yield (Φ) with Zn²⁺Fold Fluorescence Change
Zinquin This compound~368[2]~490[2]~370-850 nM[2][4]Not readily availableNot readily available
FluoZin-3 Fluorescein~494[2]~516[2]~9.1-15 nM[2][5]Not readily available>50[2][5]
Zinpyr-1 (ZP1) Fluorescein~508[2]~527[2]~0.7 nM[6]0.67[6]>5[6]
TSQ 6-Methoxyquinoline~360[7]~495[6]~150 nM[6]Not readily availableNot readily available

Note: The binding characteristics and fluorescence properties of these probes can be influenced by experimental conditions such as pH and buffer composition.[6]

Signaling Pathways and Detection Mechanisms

The fluorescence signaling of these small-molecule probes is primarily driven by Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the quinoline or fluorescein core is often quenched. Upon binding to a zinc ion, a rigid complex is formed, which restricts non-radiative decay pathways and leads to a significant increase in fluorescence emission.

Zinquin-Zn²⁺ Binding and Detection Workflow

The cell-permeable Zinquin ethyl ester is initially introduced to the cellular environment. Once inside the cell, it undergoes enzymatic cleavage to its membrane-impermeable form, Zinquin acid, which then binds to intracellular labile zinc, resulting in a detectable fluorescent signal.

Zinquin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Zinquin_ester Zinquin Ethyl Ester (Cell-Permeable) Zinquin_acid Zinquin Acid (Membrane-Impermeable) Zinquin_ester->Zinquin_acid Intracellular Esterases Fluorescent_Complex Fluorescent Zinquin-Zn²⁺ Complex Zinquin_acid->Fluorescent_Complex Binding Labile_Zn Labile Zn²⁺ Labile_Zn->Fluorescent_Complex Binding

Zinquin activation and zinc binding mechanism.

Experimental Protocols

To ensure an objective comparison of the selectivity and performance of these fluorescent probes, standardized experimental protocols are essential.

Protocol 1: In Vitro Selectivity Assessment

Objective: To determine the selectivity of the fluorescent probe for Zn²⁺ over other biologically relevant metal ions.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM Zinquin in DMSO).

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, MnCl₂).

  • HEPES buffer (10 mM, pH 7.4).

  • Spectrofluorometer.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in HEPES buffer.

  • To separate cuvettes, add the probe working solution.

  • Measure the baseline fluorescence of the probe alone.

  • Add a specific concentration of ZnCl₂ (e.g., 10 µM) to one cuvette and measure the fluorescence enhancement.

  • To the other cuvettes, add the same concentration of the other metal salt solutions and measure the fluorescence response.

  • To assess interference, first add the competing metal ion to the probe solution, measure the fluorescence, and then add ZnCl₂ to observe any quenching or enhancement.

  • The selectivity is determined by comparing the fluorescence response in the presence of Zn²⁺ to that of other metal ions.[8]

Selectivity_Workflow start Start prep_probe Prepare Probe Working Solution start->prep_probe measure_baseline Measure Baseline Fluorescence prep_probe->measure_baseline add_zn Add Zn²⁺ Solution measure_baseline->add_zn add_other_ions Add Other Metal Ion Solutions measure_baseline->add_other_ions measure_zn_response Measure Fluorescence (Zn²⁺ Response) add_zn->measure_zn_response compare Compare Fluorescence Responses measure_zn_response->compare measure_other_responses Measure Fluorescence (Interference) add_other_ions->measure_other_responses measure_other_responses->compare end End compare->end

Workflow for in vitro selectivity testing.
Protocol 2: Live-Cell Imaging of Intracellular Zinc

Objective: To visualize and compare the detection of intracellular labile zinc using different fluorescent probes.

Materials:

  • Cultured cells (e.g., HeLa or PC-3) grown on glass-bottom dishes.

  • Cell-permeable forms of the fluorescent probes (e.g., Zinquin ethyl ester, FluoZin-3 AM).

  • Anhydrous DMSO.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Fluorescence microscope with appropriate filter sets.

  • Positive control: ZnSO₄ and a zinc ionophore (e.g., pyrithione).

  • Negative control: A zinc chelator (e.g., TPEN).

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency. Before staining, wash the cells twice with pre-warmed HBSS.[9]

  • Probe Loading: Prepare a fresh working solution of the fluorescent probe (e.g., 5-25 µM Zinquin ethyl ester in HBSS). Incubate the cells with the probe solution for 15-30 minutes at 37°C, protected from light.[9]

  • Washing: After incubation, wash the cells two to three times with pre-warmed HBSS to remove any excess extracellular probe.[9]

  • Imaging: Add fresh, pre-warmed HBSS to the cells and image using a fluorescence microscope with the appropriate excitation and emission wavelengths for each probe.

  • Controls: To confirm zinc-specific fluorescence, treat separate sets of stained cells with the zinc ionophore/ZnSO₄ to induce zinc influx (positive control) and with the zinc chelator TPEN to deplete intracellular labile zinc (negative control).[3]

  • Comparison: Acquire images for each probe under identical conditions to compare their brightness, subcellular localization, and response to controls.

Live_Cell_Imaging_Workflow start Start culture_cells Culture Cells on Glass-Bottom Dish start->culture_cells wash_cells Wash Cells with Pre-warmed HBSS culture_cells->wash_cells load_probe Load Cells with Fluorescent Probe wash_cells->load_probe wash_again Wash to Remove Excess Probe load_probe->wash_again image_cells Acquire Fluorescence Images wash_again->image_cells controls Perform Positive and Negative Controls image_cells->controls analyze Analyze and Compare Images controls->analyze end End analyze->end

Experimental workflow for live-cell zinc imaging.

Conclusion

The this compound scaffold, exemplified by Zinquin, provides a robust platform for the development of fluorescent probes for zinc. While Zinquin has been a cornerstone in the field, newer probes such as FluoZin-3 and Zinpyr-1 offer higher affinity and greater fluorescence enhancement, making them suitable for detecting lower concentrations of intracellular zinc.[2][6] The choice of probe should be guided by the specific experimental requirements, including the expected zinc concentration, the desired spectral properties, and the potential for interference from other ions. The protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their studies of zinc biology.

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-2-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 7-Methoxy-2-methylquinoline should be treated as hazardous chemical waste. It is imperative that this compound is not disposed of down the drain or in regular solid waste streams.[1] All disposal procedures must be conducted in strict accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EH&S) department.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of quinoline derivatives and corrosive materials.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on available safety data, it is corrosive and can cause serious eye damage.[1] As with many quinoline derivatives and aromatic amines, it should be handled with care to avoid environmental contamination and personnel exposure.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or degradation before use.

  • Body Protection: A laboratory coat must be worn to prevent skin contact.

Quantitative Data Summary

ParameterValue / GuidelineSource
GHS Pictogram GHS05 (Corrosive)[1]
GHS Signal Word Danger[1]
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
EPA Corrosive Waste (Liquid) pH < 2 or pH > 12.5[3][4][5]

Detailed Disposal Protocol

The primary method for the disposal of this compound is through your institution's hazardous waste management program.[3][6] The following steps provide a procedural guide for its collection and preparation for disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound and contaminated disposable items (e.g., weighing paper, pipette tips) in a designated, leak-proof, and chemically compatible container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable waste container. Do not mix with other waste streams to prevent potentially hazardous reactions.[6][7]

  • Original Containers: If disposing of the original, unopened product, it is best to leave it in its manufacturer's container.[3]

Step 2: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled with the following information:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • Associated hazard pictograms (e.g., Corrosive)

  • The date of accumulation

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.[8]

  • Ensure containers are kept away from incompatible materials, such as strong oxidizing agents and acids.[8]

  • Secondary containment is recommended to mitigate spills.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[6][9]

  • Provide them with accurate information about the waste stream.

  • Do not attempt to transport hazardous waste off-site yourself.[9]

Experimental Protocol: Degradation of Aromatic Amines

For research settings, small quantities of aromatic amines may be degraded in the laboratory as part of the experimental plan, which can reduce the volume of hazardous waste.[10] One documented method for the degradation of aromatic amines is through oxidation with acidified potassium permanganate.[10]

Objective: To chemically degrade small quantities of this compound.

Materials:

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • pH paper or meter

Procedure:

  • In a well-ventilated fume hood, prepare a solution of the this compound waste.

  • Slowly and with constant stirring, acidify the solution with sulfuric acid.

  • Gradually add a solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts with the amine. Continue adding potassium permanganate solution until a persistent purple color remains, indicating the oxidation is complete.

  • Allow the mixture to react for a sufficient period to ensure complete degradation.

  • Neutralize the resulting solution.

  • The final mixture should be assessed to ensure it meets local regulations for drain disposal. If it contains any regulated substances (e.g., heavy metals from the permanganate), it must still be disposed of as hazardous waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the material in its original, unopened container? A->B C Collect in a designated, compatible, and sealed hazardous waste container. B->C No J Leave in original container. B->J Yes D Label container with 'Hazardous Waste', chemical name, and associated hazards. C->D E Store in a designated, secure, and well-ventilated waste accumulation area. D->E F Is in-lab degradation feasible and permitted for small quantities? E->F G Follow approved degradation protocol (e.g., oxidation). F->G Yes H Contact EH&S or licensed waste contractor for pickup. F->H No G->H I End: Compliant Disposal H->I J->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-Methoxy-2-methylquinoline. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage. Below is a summary of its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damageDanger

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, and inhalation.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat.
Respiratory Protection To be used in a well-ventilated area. If ventilation is inadequate, a respirator is required.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize the risk of exposure.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.
  • Verify that a chemical spill kit is available and personnel are trained in its use.
  • Conduct all handling of this compound within a certified chemical fume hood.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the area where the chemical is handled.
  • Use the smallest quantity of the chemical necessary for the experiment.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.
  • Decontaminate all work surfaces and equipment used.
  • Properly label and store any remaining chemical in a tightly sealed container in a designated, well-ventilated storage area.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.
  • Collect solid waste (e.g., contaminated gloves, weigh boats) in a dedicated, clearly labeled hazardous waste container.
  • Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage and Disposal:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.
  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify your supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If trained and safe to do so, contain the spill using a chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Clean-up: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Verify Spill Kit Availability prep_hood->prep_spill handle_chem Handle Chemical prep_spill->handle_chem post_decon Decontaminate Surfaces handle_chem->post_decon disp_seg Segregate Waste handle_chem->disp_seg emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Exposure Occurs handle_chem->emergency_exposure post_wash Wash Hands post_decon->post_wash disp_label Label Waste Container disp_seg->disp_label disp_store Store for Pickup disp_label->disp_store emergency_response Follow Emergency Procedures emergency_spill->emergency_response emergency_exposure->emergency_response

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.